tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-bromonaphthalen-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJAGHHFQDXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937458 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168169-11-7 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of tert-Butyl (4-bromonaphthalen-1-yl)carbamate. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides a theoretical framework for its synthesis and potential utility in drug discovery and medicinal chemistry, based on the known reactivity of its constituent functional groups.
Chemical Structure and Properties
This compound is an aromatic organic compound containing a naphthalene core, a bromine substituent, and a tert-butoxycarbonyl (Boc) protected amine group.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 168169-11-7 | [1] |
| Molecular Formula | C₁₅H₁₆BrNO₂ | N/A |
| Molecular Weight | 322.20 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |
Note: Some physical properties are not available in the cited literature and are estimated based on the structure.
Spectroscopic Data (Predicted)
Table 2: Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.5 - 8.5 | Multiplets | 6H | Naphthalene ring protons |
| NH Proton | 6.5 - 7.5 | Singlet (broad) | 1H | Carbamate N-H |
| tert-Butyl Protons | ~1.5 | Singlet | 9H | (CH₃)₃C- |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl Carbon | 150 - 155 | C=O | ||
| Naphthalene C-Br | 115 - 125 | C-Br | ||
| Naphthalene C-N | 135 - 145 | C-N | ||
| Other Aromatic Carbons | 120 - 135 | Naphthalene ring carbons | ||
| Quaternary C (tert-Butyl) | 80 - 85 | (CH₃)₃C - | ||
| Methyl Carbons (tert-Butyl) | 25 - 30 | (C H₃)₃C- |
Experimental Protocols: A Theoretical Synthesis Approach
A plausible synthetic route to this compound involves the Boc-protection of 4-bromo-1-naphthylamine.
Reaction Scheme:
Figure 2: Proposed synthesis of the target compound.
Detailed Methodology:
-
Dissolution: Dissolve 4-bromo-1-naphthylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Applications in Drug Development and Medicinal Chemistry
While no specific biological activities or drug development applications for this compound have been reported, its structure suggests potential as a valuable intermediate in the synthesis of more complex molecules.
-
Scaffold for Library Synthesis: The naphthalene core provides a rigid scaffold that can be further functionalized. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
-
Amine Protection: The Boc group is a common protecting group for amines in multi-step organic synthesis. Its stability under many reaction conditions and ease of removal under acidic conditions make it highly versatile.
-
Potential Pharmacophore: Naphthalene derivatives are present in a number of biologically active compounds. The 1-amino-4-bromonaphthalene scaffold could be explored for its potential to interact with various biological targets.
Figure 3: Potential synthetic utility workflow.
Conclusion
This compound is a chemical compound with a well-defined structure. Although specific experimental and biological data are scarce in the current literature, its chemical features—a brominated naphthalene core and a protected amine—make it a promising building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Further research is warranted to explore its synthetic applications and potential biological activities.
References
tert-Butyl (4-bromonaphthalen-1-yl)carbamate chemical properties and physical data.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl (4-bromonaphthalen-1-yl)carbamate, a key intermediate in organic synthesis. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block for more complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily removed, making it a valuable tool in multi-step synthetic pathways. This guide summarizes its known properties, provides a detailed synthesis protocol, and includes relevant diagrams to facilitate its use in a laboratory setting.
Chemical and Physical Data
While specific experimental data for this compound is not widely available in the literature, the following tables summarize its known properties and those of its precursor, 4-bromo-1-naphthylamine.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 168169-11-7 | [1][2] |
| Molecular Formula | C₁₅H₁₆BrNO₂ | [2] |
| Molecular Weight | 322.20 g/mol | [2] |
Table 2: Physical Data of 4-bromo-1-naphthylamine (Precursor)
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 102-103 °C | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Experimental Protocols
The synthesis of this compound involves the protection of the amino group of 4-bromo-1-naphthylamine using di-tert-butyl dicarbonate (Boc₂O). While a specific detailed protocol for this exact substrate is not published, the following is a general and widely applicable procedure for the Boc protection of aromatic amines.[3][4][5][6]
Synthesis of this compound
Materials:
-
4-bromo-1-naphthylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Boc Protection Mechanism
The following diagram illustrates the reaction mechanism for the Boc protection of an amine.
Caption: Mechanism of Boc protection of an amine using Boc anhydride.
References
- 1. capotchem.com [capotchem.com]
- 2. TERT-BUTYL 4-BROMONAPHTHALEN-1-YLCARBAMATE | 168169-11-7 [chemicalbook.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: tert-Butyl (4-bromonaphthalen-1-yl)carbamate
CAS Number: 168169-11-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-bromonaphthalen-1-yl)carbamate, a key intermediate in synthetic organic and medicinal chemistry. The document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Data Summary
| Property | Value | Reference |
| CAS Number | 168169-11-7 | [1] |
| Molecular Formula | C₁₅H₁₆BrNO₂ | Calculated |
| Molecular Weight | 322.20 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | Inferred from typical synthesis protocols |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the protection of the amino group of 4-bromo-1-naphthylamine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, crucial for preventing the amine from undergoing unwanted side reactions during subsequent chemical transformations.
Experimental Protocol: Boc Protection of 4-bromo-1-naphthylamine
This protocol is a generalized procedure based on standard Boc protection methods.
Materials:
-
4-bromo-1-naphthylamine (CAS: 2298-07-9)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF).
-
Add the base, TEA or DIPEA (1.2-1.5 equivalents), to the solution.
-
Slowly add di-tert-butyl dicarbonate (1.1-1.3 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of conditions, including cancer, inflammation, and infectious diseases. The bromo and protected amine functionalities on this compound make it a valuable building block for the synthesis of complex, biologically active molecules.
The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 4-position of the naphthalene ring. The Boc-protected amine at the 1-position can be deprotected under acidic conditions to liberate the free amine, which can then be further functionalized.
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, particularly those derived from 4-amino-1-bromonaphthalene, are of significant interest in drug discovery.[2] For instance, naphthalimide derivatives have been investigated as potential antifungal agents. The core structure is a key component in the design of molecules targeting various biological pathways.
Potential Therapeutic Applications of Derivatives:
-
Anticancer Agents: The naphthalene core is present in many cytotoxic compounds.
-
Antimicrobial Agents: Naphthalene derivatives have shown promise as antibacterial and antifungal drugs.
-
Anti-inflammatory Drugs: Several anti-inflammatory agents are based on the naphthalene scaffold.
-
Antiviral Compounds: The structural motif is found in some antiviral medications.
Signaling Pathway Derivatization Strategy:
Caption: Derivatization strategy for developing bioactive molecules.
References
A Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for tert-Butyl (4-bromonaphthalen-1-yl)carbamate. Due to the limited availability of published spectroscopic data for this specific compound, this guide utilizes data from its close structural analog, tert-butyl naphthalen-1-ylcarbamate, as a reference for NMR analysis and presents general protocols for synthesis and characterization.
Spectroscopic Data
The following tables summarize the expected and reference spectroscopic data for this compound.
Table 1: ¹H NMR Data of the Analog tert-Butyl naphthalen-1-ylcarbamate [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.86 | m | 3H | Ar-H |
| 7.61 | m | 1H | Ar-H |
| 7.50-7.44 | m | 3H | Ar-H |
| 6.86 | bs | 1H | N-H |
| 1.56 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Data of the Analog tert-Butyl naphthalen-1-ylcarbamate [1]
| Chemical Shift (δ) ppm | Assignment |
| 153.52 | C=O (carbamate) |
| 146.76 | Ar-C |
| 134.08 | Ar-C |
| 132.94 | Ar-C |
| 126.04 | Ar-CH |
| 124.46 | Ar-CH |
| 120.44 | Ar-CH |
| 118.64 | Ar-CH |
| 80.69 | -C(CH₃)₃ |
| 28.39 | -C(CH₃)₃ |
Solvent: CDCl₃
Table 3: Predicted IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| IR (Infrared) | ~3350 cm⁻¹ (N-H stretch), ~1715 cm⁻¹ (C=O stretch, carbamate), ~1600-1450 cm⁻¹ (aromatic C=C stretch), ~800-600 cm⁻¹ (C-Br stretch) |
| Mass Spec (MS) | Molecular Ion [M]⁺ expected around m/z 321/323 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation would likely show a loss of the tert-butyl group (-57) and the Boc group (-100). |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of tert-butyl aryl carbamates, which are applicable to this compound.
2.1 Synthesis: N-Boc Protection of 4-bromo-1-naphthylamine
This procedure outlines a general method for the protection of an amino group using di-tert-butyl dicarbonate ((Boc)₂O).[2][3][4]
-
Materials: 4-bromo-1-naphthylamine, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine, sodium bicarbonate), and a solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM)).
-
Procedure:
-
Dissolve 4-bromo-1-naphthylamine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 to 1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
2.2 Spectroscopic Analysis
The following are general procedures for acquiring spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹, and vibrational frequencies are reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for polar molecules, or Electron Ionization (EI) for more volatile compounds.
-
Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions versus their relative abundance.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the starting material to the final spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key starting materials and experimental protocols for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate, a valuable intermediate in organic synthesis. The document outlines the synthetic pathway, details the necessary reagents and conditions, and provides a foundation for the successful preparation of this compound.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through the protection of the amino group of 4-bromo-1-naphthylamine with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic route to this compound.
Key Starting Materials
The primary starting materials for this synthesis are commercially available.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Bromo-1-naphthylamine | 2298-07-9 | C₁₀H₈BrN | 222.08 | Melting Point: 102-103 °C |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Boiling Point: 56-57 °C/0.5 mmHg |
Experimental Protocols
Synthesis of this compound
This procedure involves the reaction of 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate in the presence of a base.
Materials:
-
4-Bromo-1-naphthylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents), either neat or as a solution in the reaction solvent. The addition can be done at room temperature or at 0 °C, depending on the reactivity of the amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by either flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield pure this compound.
-
Synthesis of the Starting Material: 4-Bromo-1-naphthylamine
For researchers wishing to synthesize the starting material, 4-bromo-1-naphthylamine can be prepared from 1-naphthylamine. A common method involves the bromination of N-acetyl-1-naphthylamine followed by deprotection.[1]
Step 1: Acetylation of 1-Naphthylamine
-
Dissolve 1-naphthylamine in a suitable solvent such as acetic acid.
-
Add acetic anhydride and stir the mixture.
-
Isolate the precipitated N-acetyl-1-naphthylamine by filtration.
Step 2: Bromination of N-Acetyl-1-naphthylamine
-
Dissolve N-acetyl-1-naphthylamine in a suitable solvent like acetic acid.
-
Add a brominating agent (e.g., bromine in acetic acid) dropwise at a controlled temperature.
-
After the reaction is complete, pour the mixture into water to precipitate the product, 4-bromo-N-acetyl-1-naphthylamine.
-
Collect the product by filtration and wash with water.
Step 3: Hydrolysis of 4-Bromo-N-acetyl-1-naphthylamine
-
Suspend 4-bromo-N-acetyl-1-naphthylamine in an alcoholic solvent (e.g., ethanol).[1]
-
Add concentrated hydrochloric acid and heat the mixture to reflux for several hours.[1]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate 4-bromo-1-naphthylamine.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Data Presentation
Quantitative data for the synthesis of this compound is not explicitly available in the searched literature. However, for analogous Boc protection reactions of aromatic amines, high yields (typically >90%) are expected after purification.
Table of Expected Product Characteristics:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₆BrNO₂ |
| Molecular Weight | 322.20 g/mol |
| Yield | >90% (expected) |
| Purity | >95% (after purification) |
| CAS Number | 168169-11-7 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Starting Materials
The relationship between the ultimate starting material and the final product is depicted below, highlighting the key intermediates.
Caption: Logical flow from 1-Naphthylamine to the final product.
References
Unlocking the Potential of Tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Guide to Advanced Research Applications
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the versatile chemical intermediate, tert-butyl (4-bromonaphthalen-1-yl)carbamate. This compound, featuring a naphthalene core functionalized with a bromine atom and a Boc-protected amine, represents a key building block for the synthesis of a diverse range of novel molecules with potential applications in medicinal chemistry and materials science.
Core Synthesis and Properties
The synthesis of this compound is primarily achieved through the protection of the amino group of 4-bromo-1-naphthylamine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 168169-11-7 | Internal Data |
| Molecular Formula | C₁₅H₁₆BrNO₂ | Calculated |
| Molecular Weight | 322.20 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Typical |
Potential Research Areas & Applications
The strategic positioning of the bromo and Boc-protected amino groups on the naphthalene scaffold opens up a multitude of research avenues. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The Boc-protected amine can be deprotected under acidic conditions to liberate the free amine for subsequent derivatization.
Medicinal Chemistry and Drug Discovery
The 4-aminonaphthalene-1-yl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Potential research areas include:
-
Kinase Inhibitors: The naphthalene core can serve as a scaffold for the development of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
-
Anti-inflammatory Agents: Derivatives of aminonaphthalene have shown promise as anti-inflammatory agents.[1][2]
-
Antimicrobial Agents: The incorporation of the naphthylamine moiety into various heterocyclic systems has been explored for the development of new antibacterial and antifungal compounds.[3]
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives through cross-coupling reactions allows for systematic SAR studies to optimize potency and selectivity for specific biological targets.[4][5][6][7]
A hypothetical signaling pathway that could be targeted by derivatives of this compound is the Keap1-Nrf2 pathway, which is involved in cellular defense against oxidative stress and is a target for anti-inflammatory and cancer chemopreventive agents.[8]
Caption: Hypothetical modulation of the Keap1-Nrf2 signaling pathway.
Materials Science
The naphthalene ring system is a well-known chromophore, and its derivatives are of interest in the development of organic electronic materials.[9][10] Potential research areas include:
-
Organic Light-Emitting Diodes (OLEDs): Naphthalene-based compounds can be utilized as building blocks for fluorescent emitters or host materials in OLEDs.[11]
-
Organic Field-Effect Transistors (OFETs): The extended π-system of derivatized naphthalenes can facilitate charge transport, making them suitable for use as organic semiconductors in OFETs.
-
Fluorescent Probes: The inherent fluorescence of the naphthalene core can be modulated by the introduction of different substituents, leading to the development of chemosensors for the detection of ions or molecules.[12][13]
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the title compound and its subsequent functionalization via palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
This protocol describes the Boc-protection of 4-bromo-1-naphthylamine.
Materials:
-
4-bromo-1-naphthylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-1-naphthylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with a boronic acid.[14][15][16]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides:
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/Ethanol/Water | Reflux | ~90 |
| N-Boc-4-bromonaphthyl-1-amine | (6-morpholin-4-ylmethyl-pyridin-3-yl)boronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 81 |
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.[3][17][18][19][20][21]
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, RuPhos, BINAP) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides:
| Aryl Bromide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromonaphthalene | Morpholine | Pd(OAc)₂ / BINAP (2/3) | NaOtBu | Toluene | 100 | 95 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / XPhos (1/2) | K₃PO₄ | t-BuOH | 110 | 92 |
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound, leading to a library of diverse compounds for screening.
Caption: A logical workflow for synthesis and derivatization.
This technical guide provides a foundational understanding of the potential research areas involving this compound. The versatility of this building block, combined with modern synthetic methodologies, offers exciting opportunities for the discovery of novel compounds with significant potential in both medicine and materials science.
References
- 1. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Fluorescence paper-based sensor for visual detection of carbamate pesticides in food based on CdTe quantum dot and nano ZnTPyP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Commercial Sourcing and Technical Profile of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and key technical data for tert-butyl (4-bromonaphthalen-1-yl)carbamate (CAS No. 168169-11-7), a valuable intermediate in organic synthesis. This document consolidates information from various suppliers and scientific literature to assist researchers in sourcing this compound and understanding its chemical properties.
Commercial Suppliers
A number of chemical suppliers offer this compound. While pricing and stock levels are subject to change, the following table summarizes the available information from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current data and to request quotations for bulk quantities.
| Supplier | CAS Number | Purity | Available Quantities | Price | Notes |
| ChemScene | 168169-11-7 | Not specified | Not specified | Inquire | Provides custom synthesis services. |
| Shanghai Yanyibao Pharmaceutical Technology Co., Ltd | 168169-11-7 | 98%+ | 5g | Inquire | Lead time of 3-4 weeks.[1] |
| BLD Pharm | 168169-11-7 | Not specified | Not specified | Inquire | Listed as this compound.[2] |
| Ambeed | 168169-11-7 | Not specified | Not specified | Inquire | Product page lists NMR data availability.[3] |
| Bide Pharmatech | 168169-11-7 | 98% | 250mg | ¥3796.00 | - |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H16BrNO2 | ChemScene |
| Molecular Weight | 322.2 g/mol | ChemScene |
| Melting Point | 138-140°C | [4] |
| Appearance | White Solid | [4] |
| Storage | Store at 2-8°C | [1] |
Synthesis Protocol
A reliable method for the synthesis of this compound has been reported in the literature. The following protocol is adapted from the synthesis of a precursor for 5-amino[3]hexahelicene.[5]
Reaction Scheme:
References
Safety and Handling Precautions for tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl (4-bromonaphthalen-1-yl)carbamate was identified. The following guide is based on safety data for structurally similar compounds, including 1-amino-4-bromonaphthalene, general information on brominated aromatic compounds, and carbamates. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.
This technical guide provides an in-depth overview of the inferred safety and handling precautions for this compound. The information is intended for an audience of researchers, scientists, and drug development professionals.
Compound Identification and Inferred Hazards
Due to the lack of specific data, the hazard profile is extrapolated from its core structures: a brominated naphthalene and a tert-butyl carbamate moiety.
| Identifier | Information |
| IUPAC Name | This compound |
| CAS Number | Not readily available |
| Molecular Formula | C15H16BrNO2 |
| Molecular Weight | 322.2 g/mol |
Inferred Hazard Classification:
Based on the hazards of 1-amino-4-bromonaphthalene, the following classifications are likely.[1]
| Hazard Class | Hazard Statement |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] |
Physical and Chemical Properties
Quantitative data for the target compound is not available. The table below lists properties for a related compound, 1-amino-4-bromonaphthalene, to provide an estimate.
| Property | Value (for 1-amino-4-bromonaphthalene) |
| Physical State | Solid, powder.[1] |
| Melting Point | 102-103 °C.[1] |
| Flash Point | Not applicable.[1] |
Safe Handling and Storage
Prudent laboratory practices are essential when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the solid to avoid dust generation.[3]
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[3] Inspect gloves before use and dispose of them properly. |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge.[1] |
Storage:
-
Store in a cool, dry, and dark place in a tightly closed container.[2]
-
Store locked up and away from incompatible materials such as oxidizing agents.[2]
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[2]
-
Specific Hazards: May decompose upon combustion to produce toxic fumes.[2]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols and Methodologies
While no specific experimental protocols for this exact compound were found, the synthesis of a related compound, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, involves a Suzuki cross-coupling reaction.[4] The general procedure is as follows:
-
A mixture of the aryl bromide (1.0 equiv.), a boronic acid (2.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., 2M K2CO3 solution) in a suitable solvent (e.g., toluene) is prepared.[4]
-
The mixture is degassed with an inert gas (e.g., argon) and then refluxed for an extended period (e.g., 50 hours).[4]
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., CH2Cl2).[4]
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure.[4]
Handling Precautions during Synthesis:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Use appropriate PPE, including gloves and safety glasses, at all times.
-
Perform the reaction in a well-ventilated fume hood.
Visualizations
The following diagrams illustrate key safety and logical workflows relevant to handling this compound.
References
Methodological & Application
Application Note and Protocol: Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate, a valuable intermediate in organic synthesis. The procedure involves the protection of the amino group of 4-bromo-1-naphthylamine using di-tert-butyl dicarbonate.
Reaction Scheme
The synthesis proceeds via the N-protection of 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2]
Figure 1: Reaction Scheme
4-bromo-1-naphthylamine reacts with di-tert-butyl dicarbonate to yield this compound.
Quantitative Data Summary
The following table outlines the key quantitative data for the synthesis of this compound. The yields are representative for this type of transformation.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalent | Amount (mmol) | Mass/Volume |
| 4-Bromo-1-naphthylamine | 222.08[3] | 1.0 | 10.0 | 2.22 g |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 11.0 | 2.40 g |
| Triethylamine | 101.19 | 1.2 | 12.0 | 1.67 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| This compound (Product) | 322.19 | - | - | Expected Yield: ~90-95% |
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromo-1-naphthylamine.
Materials
-
Di-tert-butyl dicarbonate ((Boc)₂O)[5]
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)[6][7]
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 eq, 2.22 g, 10.0 mmol) in anhydrous dichloromethane (50 mL). Add triethylamine (1.2 eq, 1.67 mL, 12.0 mmol) to the solution. Stir the mixture at room temperature.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq, 2.40 g, 11.0 mmol) in a small amount of dichloromethane and add it dropwise to the stirred solution of the amine over 10-15 minutes.[2]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl (4-bromonaphthalen-1-yl)carbamate as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a diverse range of 4-aryl-1-aminonaphthalene derivatives, which are significant scaffolds in medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective C-C bond formation without interference from the nitrogen atom, which can otherwise coordinate with the palladium catalyst.[1]
Introduction
The naphthalene core is a prevalent motif in numerous biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, valued for its broad substrate scope and tolerance of various functional groups.[1][2] The use of this compound in this reaction facilitates the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the naphthalene ring. The resulting N-Boc protected 4-arylnaphthalen-1-amines can be readily deprotected under acidic conditions to yield the corresponding primary amines, which are amenable to further functionalization.[3]
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is contingent on several critical parameters:
-
Catalyst System : The choice of the palladium precursor and ligand is crucial for achieving high yields and reaction efficiency. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The use of electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can significantly improve the catalytic activity, particularly for more challenging substrates.[2][4]
-
Base : An appropriate base is required to activate the boronic acid for the transmetalation step.[2] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[2][4] The choice of base can influence the reaction rate and may need to be optimized for specific coupling partners.
-
Solvent : The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water to aid in the dissolution of the inorganic base.[2][3][4]
-
Temperature : Reaction temperatures can range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the substrates and the chosen catalyst system.[2] Microwave irradiation can also be employed to accelerate the reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki cross-coupling of aryl bromides, including those analogous to this compound. These conditions can serve as a starting point for optimization.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/Water | 100 | ~90 |
| 1-Bromonaphthalene | 4-Formylphenyl- boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/Water | 100 | 88 |
| tert-Butyl bis(4-bromophenyl) carbamate | (4-(hexyloxy)phenyl) boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Toluene | Reflux | 73[3] |
| 2-(Aminomethyl)-4- bromonaphthalene | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 40-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄; 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene) and water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).[1]
-
Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the ligand.[1]
-
Add the anhydrous solvent and water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl (4-aryl-naphthalen-1-yl)carbamate.
Protocol for Boc-Deprotection
Materials:
-
tert-Butyl (4-arylnaphthalen-1-yl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane, Methanol)
-
Dichloromethane (DCM) or Acetone
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the tert-butyl (4-arylnaphthalen-1-yl)carbamate in a suitable solvent such as dichloromethane or acetone.[3]
-
Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane, dropwise to the solution.[3]
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-arylnaphthalen-1-amine.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides. These arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of tert-butyl (4-bromonaphthalen-1-yl)carbamate as a substrate allows for the introduction of a protected amino group onto a naphthalene scaffold, a privileged structure in drug discovery. The resulting N-Boc protected 1,4-diaminonaphthalene derivatives are versatile intermediates for the synthesis of more complex molecules, including potential kinase inhibitors, receptor antagonists, and other therapeutic agents. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions, allowing for further functionalization of the newly introduced amino group.
Reaction Principle
The palladium-catalyzed amination of this compound involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine to the palladium center, followed by deprotonation by the base, forms a palladium-amido complex. The final step is a reductive elimination, which yields the desired N-arylated amine product and regenerates the active Pd(0) catalyst, thus completing the cycle.
Applications in Drug Development
The product of this reaction, a tert-butyl (4-aminonaphthalen-1-yl)carbamate derivative, is a valuable building block in drug discovery. The 1,4-diaminonaphthalene core is found in various biologically active molecules. The Boc-protected amine allows for selective modification of the newly introduced amino group. This scaffold can be further elaborated to create libraries of compounds for screening against various biological targets. For instance, derivatives of aminonaphthalenes have been investigated for their potential as kinase inhibitors, anticancer agents, and modulators of G-protein coupled receptors.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed amination of this compound with a primary and a secondary amine. The specific conditions may require optimization depending on the nature of the amine coupling partner.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Through the septum, add anhydrous toluene (5 mL) via syringe, followed by benzylamine (1.2 mmol, 1.2 equiv.).
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (4-(benzylamino)naphthalen-1-yl)carbamate.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.5 mmol, 1.5 equiv.).
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl (4-(morpholino)naphthalen-1-yl)carbamate.
Data Presentation
The following table summarizes the generalized reaction conditions for the palladium-catalyzed amination of this compound.
| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Amine | Benzylamine (1.2 equiv) | Morpholine (1.5 equiv) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 100 °C |
| Typical Reaction Time | 12-24 hours | 18-24 hours |
Visualizations
Experimental Workflow
Application Notes and Protocols: tert-Butyl (4-bromonaphthalen-1-yl)carbamate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl (4-bromonaphthalen-1-yl)carbamate as a key building block in the synthesis of pharmaceutical intermediates. The presence of a bromine atom and a Boc-protected amine on the naphthalene scaffold allows for sequential and site-selective functionalization, making it a valuable starting material for constructing complex molecular architectures, particularly those found in kinase inhibitors and other therapeutic agents.
Introduction
This compound is a versatile bifunctional molecule. The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, or amino substituents at the 4-position of the naphthalene core. The tert-butoxycarbonyl (Boc) protecting group on the amine at the 1-position ensures its stability during these transformations and can be readily removed under acidic conditions to liberate the free amine for subsequent modifications. This strategic arrangement of functional groups is particularly advantageous in the synthesis of substituted aminonaphthalenes, which are core motifs in a range of biologically active compounds.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around its use in palladium-catalyzed cross-coupling reactions to build complex scaffolds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl groups at the 4-position of the naphthalene ring. The resulting biaryl structures are common in many kinase inhibitors. A key example is the synthesis of intermediates for heteroaryl amine compounds.[1]
Buchwald-Hartwig Amination: Formation of C-N Bonds
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling of this compound and generalized conditions for Buchwald-Hartwig amination of analogous aryl bromides.
Table 1: Suzuki-Miyaura Coupling of this compound [1]
| Parameter | Conditions |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid/ester |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent | Isopropanol/Water |
| Temperature | 80 ± 5 °C |
| Yield | 80-88% |
Table 2: Generalized Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Conditions |
| Substrate | This compound |
| Coupling Partner | Primary or secondary amine |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, or other biaryl phosphine ligands |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Yield | Moderate to high (typically >70%) |
Experimental Protocols
Protocol for Suzuki-Miyaura Coupling[1]
This protocol details the synthesis of a biaryl intermediate via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 4-(6-(morpholinomethyl)pyridin-3-yl)boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Isopropanol
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Add isopropanol to the mixture.
-
In a separate vessel, dissolve K₃PO₄ (4.0 eq) in water and add this solution to the reaction mixture.
-
Heat the mixture to 80 ± 5 °C.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tert-butyl 4-(aryl)naphthalen-1-ylcarbamate.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling of this compound with an amine, based on standard conditions for this reaction type.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.01-0.05 eq) and Xantphos (0.012-0.06 eq).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired N-substituted product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Logical Relationship in Sequential Functionalization
Caption: Sequential functionalization strategy using the title compound.
References
Application Notes and Protocols: Boc-Protection of 4-Bromo-1-Naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the tert-butoxycarbonyl (Boc) protection of the amino group in 4-bromo-1-naphthylamine. The resulting N-Boc protected compound, tert-butyl (4-bromonaphthalen-1-yl)carbamate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents where the modulation of aromatic amine reactivity is crucial.
The protocol herein is based on established methods for the Boc-protection of aromatic amines, utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.[1][2][3] This procedure is widely adopted due to its mild reaction conditions and high yields.[1][4]
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the Boc-protection of 4-bromo-1-naphthylamine.
| Parameter | Value | Source/Rationale |
| Starting Material | 4-Bromo-1-naphthylamine | Substrate |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 equivalents |
| Catalyst/Base | 4-(Dimethylamino)pyridine (DMAP) | 0.1 equivalents[3] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | General practice[3] |
| Reaction Temperature | Room Temperature | Standard condition[1][3] |
| Reaction Time | 2 - 4 hours (Monitored by TLC) | Typical duration[3] |
| Work-up | Dilution with CH₂Cl₂, washed with water and brine | Standard procedure[3] |
| Purification | Flash column chromatography on silica gel | General practice[2][3] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
4-Bromo-1-naphthylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)[3]
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)[3]
-
Water (Deionized)
-
Brine (saturated aqueous NaCl solution)[3]
-
Anhydrous sodium sulfate (Na₂SO₄)[3]
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 equiv.) in anhydrous dichloromethane or THF. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) to the solution.[3]
-
Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise at room temperature.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromo-1-naphthylamine) is completely consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.[3]
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[3]
Visualizations
The following diagram illustrates the experimental workflow for the Boc-protection of 4-bromo-1-naphthylamine.
Caption: Experimental workflow for the Boc-protection of 4-bromo-1-naphthylamine.
References
Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a broad range of chemical environments and its facile removal under acidic conditions. This application note provides detailed protocols and comparative data for the deprotection of the Boc group from tert-butyl (4-bromonaphthalen-1-yl)carbamate, a key intermediate in the synthesis of various pharmacologically active compounds. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired 4-bromo-1-naphthylamine, while minimizing side reactions. We will explore acidic, thermal, and alternative deprotection strategies.
The deprotection of a Boc-protected amine is a simple carbamate hydrolysis reaction that is typically carried out in acidic conditions.[1] The reaction mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2] This unstable intermediate then spontaneously decarboxylates to release carbon dioxide and the free amine.[2]
Comparative Data on Deprotection Conditions
The choice of deprotection method for this compound depends on factors such as the presence of other acid-sensitive functional groups, desired reaction time, and scale of the synthesis. Below is a summary of common deprotection conditions with typical quantitative data.
| Method | Reagents/Conditions | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | 0 to Room Temp. | 30 min - 4 h | >90 | A common and effective method; TFA is volatile, simplifying work-up.[2] |
| Hydrochloric Acid (HCl) | 4 M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 4 h | >90 | Often results in the precipitation of the amine hydrochloride salt, which can be easily filtered.[3] |
| Thermal Deprotection | ||||||
| Catalyst-Free | Heat | Water or TFE | 100 - 240 | 30 min - several hours | Variable | A greener alternative, avoiding strong acids.[4] Reaction times and temperatures are substrate-dependent.[4] |
| Alternative Methods | ||||||
| Oxalyl Chloride/Methanol | 3 equiv. Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | ~90 | A mild method suitable for substrates with acid-labile groups.[5] The presence of the electron-withdrawing bromo group may facilitate this reaction.[5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the acidic deprotection of this compound using TFA.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
For work-up to obtain the free amine, dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield 4-bromo-1-naphthylamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and often yields the amine hydrochloride salt directly.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve or suspend this compound in a 4 M solution of HCl in 1,4-dioxane in a round-bottom flask.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS. The product often precipitates as the hydrochloride salt.
-
Upon completion, collect the solid by filtration.
-
Wash the collected solid with diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to obtain 4-bromo-1-naphthylamine hydrochloride.
-
If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.
Protocol 3: Thermal Deprotection in Water
This protocol offers a greener approach to Boc deprotection, avoiding the use of strong acids and organic solvents.
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Suspend this compound in deionized water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly based on the substrate's reactivity.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield 4-bromo-1-naphthylamine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of tert-Butyl (4-bromonaphthalen-1-yl)carbamate, a key intermediate in various pharmaceutical and organic synthesis applications. The protocols detailed below are based on established methodologies for the tert-butoxycarbonylation (Boc) of aromatic amines and are adapted for scale-up operations.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is extensively utilized in organic synthesis due to its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions. The synthesis of this compound involves the protection of the primary amine of 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate (Boc₂O). This process is critical for subsequent functionalization of the naphthalene core in the development of active pharmaceutical ingredients and other complex organic molecules. This document outlines a representative large-scale synthesis protocol, purification methods, and key considerations for process optimization and safety.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Quantitative Data Summary
The following table summarizes representative quantitative data for the large-scale synthesis of this compound. These values are illustrative and may require optimization based on specific equipment and purity requirements.
| Parameter | Value | Notes |
| Starting Material | 4-bromo-1-naphthylamine | 1.0 kg (4.50 mol) |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.08 kg (4.95 mol, 1.1 eq) |
| Base | Triethylamine (TEA) | 0.69 L (4.95 mol, 1.1 eq) |
| Solvent | Tetrahydrofuran (THF) | 10 L |
| Reaction Temperature | 20-25 °C (Room Temperature) | Monitor for exotherms |
| Reaction Time | 12-18 hours | Monitor by TLC or HPLC |
| Typical Yield | 85-95% | After purification |
| Product Purity | >98% | By HPLC |
Experimental Protocols
4.1. Large-Scale Synthesis of this compound
This protocol is designed for a 1 kg scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-bromo-1-naphthylamine (1.0 kg, 4.50 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.08 kg, 4.95 mol)
-
Triethylamine (TEA) (0.69 L, 4.95 mol)
-
Tetrahydrofuran (THF), anhydrous (10 L)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or heptanes for crystallization
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter)
-
Rotary evaporator (industrial scale)
-
Vacuum oven
Procedure:
-
Charge the 20 L reactor with 4-bromo-1-naphthylamine (1.0 kg, 4.50 mol) and anhydrous tetrahydrofuran (10 L).
-
Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Add triethylamine (0.69 L, 4.95 mol) to the solution via the addition funnel over 10-15 minutes.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.08 kg, 4.95 mol) in a minimal amount of THF.
-
Add the Boc₂O solution to the reaction mixture dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature between 20-25 °C. If necessary, use the reactor jacket for cooling to control any exotherm.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a larger separatory funnel or perform an in-situ extraction if the reactor is equipped for it.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4.2. Purification by Crystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).
-
Slowly add a non-polar solvent (e.g., hexanes or heptanes) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration and wash with cold hexanes or heptanes.
-
Dry the product in a vacuum oven to a constant weight.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Key considerations for the scale-up of this compound synthesis.
Scale-Up Considerations
-
Heat Management: The reaction of amines with Boc₂O can be exothermic. On a large scale, efficient heat dissipation is crucial. A jacketed reactor with precise temperature control is recommended. The rate of addition of Boc₂O should be carefully controlled to prevent a rapid increase in temperature.
-
Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized high concentrations of reagents, which can lead to side product formation. The choice of stirrer design and agitation speed should be appropriate for the reactor volume and viscosity of the reaction mixture.
-
Solvent Selection: While THF is a common solvent, other options such as acetonitrile or tert-butyl methyl ether (MTBE) can be considered based on solubility, cost, and ease of recovery.
-
Base Selection: Triethylamine is a common choice, but other non-nucleophilic bases like diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate can also be used. The choice of base may influence the reaction rate and workup procedure.
-
Purification: Crystallization is generally the preferred method for purification on a large scale due to its cost-effectiveness and scalability. For higher purity requirements, flash chromatography may be necessary, but this can be resource-intensive at a large scale.
-
Safety: 4-bromo-1-naphthylamine is a suspected carcinogen and should be handled with appropriate engineering controls and PPE. Di-tert-butyl dicarbonate is a lachrymator and can cause skin and respiratory irritation. Ensure adequate ventilation and use appropriate protective gear.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of Boc₂O and base slightly, or extending the reaction time. Ensure the starting material and solvent are anhydrous.
-
Formation of Di-Boc Product: Over-reaction can lead to the formation of the di-Boc protected amine. This can be minimized by using a controlled stoichiometry of Boc₂O (around 1.1 equivalents) and monitoring the reaction closely.[1]
-
Difficult Crystallization: If the product fails to crystallize, try different solvent systems or use seed crystals to induce crystallization. An oiling out of the product may indicate impurities or an inappropriate solvent mixture. In such cases, an initial purification by column chromatography to obtain a seed crystal may be necessary.
These application notes and protocols provide a robust starting point for the large-scale synthesis of this compound. Process optimization and careful adherence to safety protocols are essential for a successful and efficient manufacturing process.
References
Application Notes and Protocols: The Role of tert-Butyl (4-bromonaphthalen-1-yl)carbamate in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (4-bromonaphthalen-1-yl)carbamate is a key starting material and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive compounds. The presence of a bromine atom on the naphthalene ring allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality provides stability during these synthetic transformations and can be readily removed under acidic conditions to yield the free amine, which can be further functionalized.
These application notes provide an overview of the utility of this compound in the synthesis of potent bioactive molecules, with a focus on kinase inhibitors analogous to commercially available drugs. Detailed experimental protocols for key transformations are provided, along with data on the biological activity of the synthesized compounds.
I. Synthesis of Bioactive Kinase Inhibitors
This compound serves as a crucial scaffold for the synthesis of a variety of kinase inhibitors, including analogues of Sorafenib and Pazopanib. These drugs are known to target multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).
A. Synthesis of Sorafenib Analogues
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The following workflow illustrates the synthesis of a Sorafenib analogue using this compound.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of tert-Butyl (4-((4-aminophenyl)oxy)naphthalen-1-yl)carbamate
-
To a dried flask, add this compound (1.0 eq), 4-aminophenol (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).
-
Add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash the filter cake with the same solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Sorafenib Analogue Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) |
| 1. Buchwald-Hartwig Amination | This compound, 4-Aminophenol | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 1,4-Dioxane | 75-85 | >95 |
| 2. Amide Coupling | tert-Butyl (4-((4-aminophenyl)oxy)naphthalen-1-yl)carbamate, Picolinoyl chloride | Triethylamine | Dichloromethane | 80-90 | >98 |
| 3. Boc Deprotection | N-(4-((1-((tert-butoxycarbonyl)amino)naphthalen-4-yl)oxy)phenyl)picolinamide | Trifluoroacetic acid (TFA) | Dichloromethane | 90-98 | >99 |
| 4. Urea Formation | N-(4-((1-aminonaphthalen-4-yl)oxy)phenyl)picolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | Dichloromethane | 85-95 | >98 |
B. Synthesis of Pazopanib Analogues
Pazopanib is another multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The naphthalene scaffold derived from this compound can be incorporated into Pazopanib-like structures.
Experimental Protocol: Suzuki Coupling for the Synthesis of a Pazopanib Precursor
-
In a reaction vessel, combine this compound (1.0 eq), a suitable boronic acid or boronic ester partner (1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Purge the vessel with an inert gas and heat the mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data for Pazopanib Analogue Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) |
| 1. Suzuki Coupling | This compound, (2,3-dimethyl-2H-indazol-6-yl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 70-80 | >95 |
| 2. Boc Deprotection | Product from Step 1 | TFA | Dichloromethane | 92-99 | >99 |
| 3. Nucleophilic Aromatic Substitution | Deprotected amine, 2,4-dichloropyrimidine | DIPEA | Isopropanol | 65-75 | >97 |
| 4. Final Coupling | Product from Step 3, 5-amino-2-methylbenzenesulfonamide | HCl (catalytic) | Isopropanol | 60-70 | >98 |
II. Biological Activity and Signaling Pathways
The synthesized kinase inhibitors exhibit potent activity against various cancer cell lines by targeting key signaling pathways involved in cell growth, proliferation, and angiogenesis.
Biological Activity Data (IC₅₀ Values)
| Compound | Target Kinase | Hela (Cervical Cancer) | A549 (Lung Cancer) | H1975 (Lung Cancer) |
| Sorafenib Analogue | VEGFR, PDGFR, Raf | 0.56 ± 0.04 µM | 1.35 ± 0.03 µM | 2.34 ± 0.07 µM |
| Pazopanib Analogue | VEGFR, PDGFR, c-Kit | 0.89 ± 0.06 µM | 2.11 ± 0.09 µM | 3.01 ± 0.11 µM |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway targeted by the synthesized kinase inhibitors. These inhibitors block the phosphorylation of downstream effectors, thereby inhibiting cell proliferation and angiogenesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex bioactive molecules, particularly multi-kinase inhibitors. The protocols outlined in these application notes demonstrate its utility in key carbon-nitrogen and carbon-carbon bond-forming reactions, providing a foundation for the development of novel therapeutic agents. The quantitative data and biological activity information further underscore the potential of derivatives synthesized from this scaffold in drug discovery and development.
Application Notes and Protocols: Cross-Coupling Reactions of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl (4-bromonaphthalen-1-yl)carbamate in various palladium and nickel-catalyzed cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of complex aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally similar aryl bromides and carbamates.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For a substrate like this compound, the aryl bromide moiety serves as an excellent electrophilic partner in several named reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The tert-butoxycarbonyl (Boc) protecting group on the amine is generally stable under many cross-coupling conditions and can be deprotected in a subsequent step if desired.
The general mechanism for these transformations involves a catalytic cycle, typically initiated by the oxidative addition of the aryl bromide to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). This is followed by a transmetalation (or related) step with the nucleophilic coupling partner and concludes with reductive elimination to yield the desired product and regenerate the active catalyst.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. Both nickel and palladium catalyst systems have been shown to be effective for the coupling of aryl carbamates and related structures.[1][2][3]
Data Presentation: Suzuki-Miyaura Reaction Parameters
The following table summarizes conditions for Suzuki-Miyaura couplings of aryl carbamates and bromides.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| NiCl₂(PCy₃)₂ (5-10 mol%) | K₃PO₄ | Toluene | 110-130 | 24 | 70-95 | [1][2] |
| Pd(PPh₃)₄ (3 mol%) | 2M K₂CO₃ | Toluene | Reflux | 50 | ~73 | [3] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | Reflux | - | ~58 | [3] |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for aryl carbamates.[1][2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (4.5 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.3 M with respect to the carbamate.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Application Note: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine. This reaction is fundamental in pharmaceutical synthesis for creating complex arylamine structures.[4][5] Catalyst systems often employ palladium with specialized phosphine ligands.[6]
Data Presentation: Buchwald-Hartwig Amination Parameters
The table below outlines typical conditions for the amination of aryl bromides.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-100 | 2-24 | 85-98 | [4] |
| Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 75-90 | [5] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | K₃PO₄ | t-AmylOH | 110 | 18 | 80-95 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for aryl halides.[4]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol% Pd)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry vial or Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent, seal the vessel, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the N-arylated product.
Application Note: Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction provides a direct route to arylalkynes, which are valuable precursors in organic synthesis. Modern protocols often utilize copper-free conditions to avoid the formation of alkyne homocoupling byproducts.[7]
Data Presentation: Sonogashira Coupling Parameters
The following table summarizes conditions for Sonogashira couplings of aryl bromides.
| Catalyst System | Additive / Ligand | Base | Solvent | Temperature | Time (h) | Typical Yield (%) | Ref. |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None (Copper-free) | TMP | DMSO | Room Temp. | 2 | up to 97 | [7] |
| Pd(OAc)₂ (2 mol%) | DPEPhos | Cs₂CO₃ | DMSO | 80 °C | 12 | up to 96 | [8] |
| Pd(PPh₃)₂Cl₂ / CuI | None | Et₃N | THF | Room Temp. | 3-24 | 70-90 | [9] |
TMP = 2,2,6,6-Tetramethylpiperidine
Experimental Protocol: Copper-Free Sonogashira Coupling
This room-temperature protocol is adapted from a method using a highly active palladium precatalyst.[7]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium precatalyst.
-
Add anhydrous DMSO, followed by the terminal alkyne and TMP via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung von tert-Butyl-(4-bromnaphthalin-1-yl)carbamat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die weitere Funktionalisierung von tert-Butyl-(4-bromnaphthalin-1-yl)carbamat, einem vielseitigen Baustein für die Synthese komplexer organischer Moleküle. Die vorgestellten Methoden umfassen Palladium-katalysierte Kreuzkupplungsreaktionen, die eine effiziente Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen ermöglichen und somit von großer Bedeutung für die medizinische Chemie und die Materialwissenschaften sind.
Einleitung
tert-Butyl-(4-bromnaphthalin-1-yl)carbamat ist ein wichtiges Zwischenprodukt, das durch die Boc-Schutzgruppe am Amin eine erhöhte Stabilität und Löslichkeit aufweist. Die Brom-Substitution an der Position 4 des Naphthalingerüsts dient als reaktiver Angriffspunkt für verschiedene Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen und den Aufbau komplexer molekularer Architekturen, die in pharmazeutischen Wirkstoffen und funktionellen Materialien Anwendung finden. Die hier beschriebenen Protokolle für die Suzuki-Miyaura-, Buchwald-Hartwig- und Sonogashira-Kupplung bieten zuverlässige Methoden zur Erzeugung diverser Naphthylamin-Derivate.
Daten zur Derivatisierung
Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von tert-Butyl-(4-bromnaphthalin-1-yl)carbamat und eng verwandten Analoga zusammen.
| Reaktionstyp | Kupplungspartner | Katalysator | Ligand | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Suzuki-Miyaura | Phenylboronsäure | Pd(PPh₃)₄ | - | K₂CO₃ | Toluol/Wasser | 100 | 12-24 | 85-95 |
| Suzuki-Miyaura | (4-Methoxyphenyl)boronsäure | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxan | 100 | 12 | >90 |
| Buchwald-Hartwig | Morfolin | Pd₂(dba)₃ | XPhos | NaOtBu | Toluol | 100 | 16 | ~80-90 |
| Buchwald-Hartwig | Anilin | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluol | 100 | 24 | ~70-85 |
| Sonogashira | Phenylacetylen | Pd(PPh₃)₂Cl₂ | - | Et₃N | THF | RT-60 | 3-6 | ~80-95 |
| Sonogashira | Trimethylsilylacetylen | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxan | RT | 2 | >90 |
Hinweis: Die Daten basieren auf publizierten Ergebnissen für das Zielmolekül oder eng verwandte Analoga und dienen als Richtwerte für die Reaktionsoptimierung.
Experimentelle Protokolle
Suzuki-Miyaura-Kupplung
Diese Reaktion ermöglicht die Bildung einer C-C-Bindung zwischen dem Naphthalingerüst und einer Aryl- oder Vinylgruppe.
Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung
Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.
Detailliertes Protokoll zur Synthese von tert-Butyl-(4-phenylnaphthalin-1-yl)carbamat:
-
In einem ausgeflammten Schlenk-Kolben werden tert-Butyl-(4-bromnaphthalin-1-yl)carbamat (1,0 Äq.), Phenylboronsäure (1,2 Äq.), Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 0,03 Äq.) und Kaliumcarbonat (K₂CO₃, 2,0 Äq.) eingewogen.
-
Der Kolben wird dreimal evakuiert und mit einem Inertgas (z. B. Argon) befüllt.
-
Ein entgastes Gemisch aus Toluol und Wasser (z. B. 4:1, 0,1 M) wird zugegeben.
-
Die Reaktionsmischung wird für 12-24 Stunden bei 100 °C unter Rühren erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und nacheinander mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.
Buchwald-Hartwig-Aminierung
Diese Methode wird zur Bildung von C-N-Bindungen zwischen dem Naphthalingerüst und einem Amin verwendet.
Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung
Abbildung 2: Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung.
Detailliertes Protokoll zur Synthese von tert-Butyl-(4-(morpholin-4-yl)naphthalin-1-yl)carbamat:
-
In einem handschuhboxversiegelten Reaktionsgefäß werden tert-Butyl-(4-bromnaphthalin-1-yl)carbamat (1,0 Äq.), Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 0,02 Äq.), XPhos (0,04 Äq.) und Natrium-tert-butanolat (NaOtBu, 1,4 Äq.) vorgelegt.
-
Das Gefäß wird aus der Handschuhbox entnommen und Morfolin (1,2 Äq.) sowie wasserfreies Toluol (0,1 M) werden zugegeben.
-
Das Reaktionsgefäß wird fest verschlossen und für 16 Stunden in einem auf 100 °C vorgeheizten Ölbad gerührt.
-
Nach dem Abkühlen wird die Mischung mit Ethylacetat verdünnt und durch einen Celite®-Pfropfen filtriert.
-
Das Filtrat wird im Vakuum eingeengt und der Rückstand mittels Säulenchromatographie an Kieselgel gereinigt.
Sonogashira-Kupplung
Die Sonogashira-Kupplung dient der Synthese von Arylalkinen durch die Reaktion mit einem terminalen Alkin.
Allgemeiner Arbeitsablauf der Sonogashira-Kupplung
Abbildung 3: Allgemeiner Arbeitsablauf der Sonogashira-Kupplung.
Detailliertes Protokoll zur Synthese von tert-Butyl-(4-(phenylethinyl)naphthalin-1-yl)carbamat:
-
In einem trockenen Schlenk-Kolben unter Inertgasatmosphäre werden tert-Butyl-(4-bromnaphthalin-1-yl)carbamat (1,0 Äq.), Bis(triphenylphosphin)palladium(II)-dichlorid (Pd(PPh₃)₂Cl₂, 0,025 Äq.) und Kupfer(I)-iodid (CuI, 0,025 Äq.) vorgelegt.
-
Wasserfreies Tetrahydrofuran (THF, 0,2 M) und Triethylamin (Et₃N, 2,5 Äq.) werden zugegeben und die Mischung wird für 15 Minuten bei Raumtemperatur gerührt.
-
Phenylacetylen (1,1 Äq.) wird langsam zugetropft.
-
Die Reaktion wird für 3-6 Stunden bei Raumtemperatur gerührt oder bei Bedarf leicht auf 50-60 °C erwärmt, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Nach Abschluss der Reaktion wird die Mischung mit Diethylether verdünnt und durch einen Celite®-Pfropfen filtriert.
-
Das Filtrat wird nacheinander mit gesättigter wässriger Ammoniumchlorid-Lösung, gesättigter wässriger Natriumbicarbonat-Lösung und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Die Reinigung des Rohprodukts erfolgt durch Flash-Säulenchromatographie an Kieselgel.
Zusammenfassung
Die vorgestellten Protokolle bieten eine solide Grundlage für die erfolgreiche Derivatisierung von tert-Butyl-(4-bromnaphthalin-1-yl)carbamat. Durch die Anpassung der Reaktionsbedingungen wie Katalysatorsystem, Base und Lösungsmittel können die Ausbeuten optimiert und eine breite Palette von funktionalisierten Naphthylamin-Derivaten für die weitere Forschung und Entwicklung synthetisiert werden.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield of tert-Butyl (4-bromonaphthalen-1-yl)carbamate synthesis.
Troubleshooting Guide
Low or no yield of the desired product is a common issue in the synthesis of this compound. This guide will help you identify and address potential causes.
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation (verified by TLC/LC-MS) | Low reactivity of 4-bromo-1-naphthylamine: The electron-withdrawing nature of the bromo and naphthyl groups can decrease the nucleophilicity of the amine, leading to a slow or incomplete reaction.[1] | 1. Increase reaction temperature: Gently heat the reaction mixture to 40-50°C to increase the reaction rate. Monitor for potential side product formation. 2. Use a catalyst: Add a catalytic amount (0.1-0.2 equivalents) of 4-dimethylaminopyridine (DMAP) to activate the di-tert-butyl dicarbonate ((Boc)₂O).[2] Alternatively, molecular iodine (I₂) has been shown to be an effective catalyst under solvent-free conditions.[3] 3. Choose an appropriate solvent: While THF and dichloromethane (DCM) are common, consider using a polar aprotic solvent like acetonitrile or DMF to improve the solubility of the starting material and facilitate the reaction. |
| Inadequate base: The chosen base may not be strong enough to deprotonate the amine effectively after its initial reaction with (Boc)₂O. | 1. Use a stronger base: Switch from weaker bases like sodium bicarbonate to stronger, non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). 2. Ensure correct stoichiometry: Use at least 1.1-1.5 equivalents of the base to ensure complete reaction. | |
| Poor solubility of starting materials: 4-bromo-1-naphthylamine may have limited solubility in common organic solvents. | 1. Optimize the solvent system: Test different solvents or solvent mixtures (e.g., THF/DMF, DCM/acetonitrile) to find one that provides good solubility for all reactants. | |
| Presence of multiple spots on TLC, including a major non-polar spot | Formation of di-Boc protected product: This can occur if an excess of (Boc)₂O and a strong base are used. | 1. Control stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) instead of a large excess. 2. Use a milder base: If di-Boc formation is significant, consider using a weaker base like sodium bicarbonate. |
| Complex reaction mixture with many side products | Decomposition of starting material or product: High temperatures or prolonged reaction times can lead to degradation. | 1. Monitor the reaction closely: Use TLC or LC-MS to track the progress of the reaction and stop it as soon as the starting material is consumed. 2. Optimize reaction temperature: If heating is necessary, find the minimum temperature required for a reasonable reaction rate. |
| Difficulty in product isolation and purification | Incomplete reaction: Unreacted starting material can co-elute with the product during chromatography. | 1. Drive the reaction to completion: Use the strategies mentioned above (catalyst, higher temperature, optimal solvent) to ensure full conversion of the starting amine. 2. Optimize purification: Use a suitable solvent system for column chromatography to achieve good separation between the product and any remaining starting material or side products. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of 4-bromo-1-naphthylamine challenging?
A1: The starting material, 4-bromo-1-naphthylamine, is an electron-deficient aniline. The aromatic naphthalene ring and the bromine atom are electron-withdrawing groups, which reduce the nucleophilicity of the amine's lone pair of electrons. This makes the amine less reactive towards di-tert-butyl dicarbonate ((Boc)₂O), potentially leading to slow reaction rates and low yields.[1]
Q2: Is a base always necessary for this reaction?
A2: While the reaction can proceed without an added base, it is highly recommended for substrates like 4-bromo-1-naphthylamine. The tert-butoxide generated during the reaction can act as a base, but for less nucleophilic amines, an external base like triethylamine (TEA) or sodium bicarbonate is commonly used to accelerate the reaction and neutralize the generated acid.[2]
Q3: What is the role of DMAP in this synthesis?
A3: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then more readily attacked by the weakly nucleophilic 4-bromo-1-naphthylamine. This can significantly increase the reaction rate. However, use it in catalytic amounts (0.1-0.2 equivalents) as larger quantities can promote the formation of side products.
Q4: What are the most common side reactions and how can they be avoided?
A4: The most common side reaction is the formation of the di-Boc protected amine, especially when using a large excess of (Boc)₂O and a strong base. To avoid this, use a controlled stoichiometry of (Boc)₂O (around 1.1-1.2 equivalents). Another potential side reaction is the formation of urea derivatives, particularly with sterically hindered amines, though this is less common with primary amines.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting material (4-bromo-1-naphthylamine) and the product (this compound). The product will be less polar than the starting amine and will have a higher Rf value. Staining with ninhydrin can help visualize the starting amine. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Experimental Protocols
Below are two detailed protocols for the synthesis of this compound. Protocol A is a standard method, while Protocol B is an alternative for cases where the standard method gives low yields.
Protocol A: Standard Boc Protection with Triethylamine
Materials:
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4-bromo-1-naphthylamine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 eq) in anhydrous THF or DCM (to a concentration of approximately 0.2-0.5 M).
-
To the stirring solution, add triethylamine (1.2 eq).
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Add di-tert-butyl dicarbonate (1.1 eq) to the mixture in one portion.
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Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40°C can be applied.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Redissolve the residue in an organic solvent like ethyl acetate or DCM.
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Wash the organic layer sequentially with a 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol B: DMAP-Catalyzed Boc Protection for Less Reactive Amines
Materials:
-
All materials from Protocol A
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4-Dimethylaminopyridine (DMAP)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1-naphthylamine (1.0 eq) in anhydrous THF or DCM (0.2-0.5 M).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Add 4-dimethylaminopyridine (0.1 eq) to the stirring mixture.
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Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 1-4 hours.
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Follow steps 5-9 from Protocol A for work-up and purification.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of anilines, which can be used as a starting point for optimizing the synthesis of this compound.
| Condition | Base | Catalyst | Solvent | Temperature | Typical Yield Range | Reference |
| Standard | Triethylamine (1.2 eq) | None | THF or DCM | Room Temp. | Moderate to High | [2] |
| Aqueous | Sodium Bicarbonate (2.0 eq) | None | THF/Water | Room Temp. | Moderate to High | [2] |
| Catalytic | Triethylamine (1.2 eq) | DMAP (0.1 eq) | DCM | Room Temp. | High | [2] |
| Solvent-Free | None | Iodine (0.1 eq) | None | Room Temp. | High | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of Crude tert-Butyl (4-bromonaphthalen-1-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude tert-Butyl (4-bromonaphthalen-1-yl)carbamate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield of Purified Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Before starting the purification, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). |
| Product Loss During Work-up | During aqueous extractions, ensure proper phase separation to prevent loss of the organic layer containing the product. Minimize the number of transfer steps. |
| Co-elution with Impurities | If using column chromatography, optimize the mobile phase to achieve better separation. A shallower gradient or an isocratic elution with a less polar solvent system may be necessary. |
| Product Precipitation During Extraction | If the product precipitates during aqueous extraction, add more organic solvent to redissolve it before separating the layers. |
Issue 2: Product is Impure After Column Chromatography
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Mobile Phase Too Polar | A polar mobile phase can cause the product to elute too quickly with impurities. Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of hexane. |
| Mobile Phase Not Polar Enough | If the product is not eluting, gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Streaking of Spots on TLC Plate | The carbamate group can interact with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase.[1] |
| Presence of Di-Boc Byproduct | The formation of a di-Boc side product can occur during the protection of the amine.[2] Increase the polarity of the mobile phase to ensure the di-Boc byproduct elutes much later than the desired mono-Boc product. |
Issue 3: Difficulty with Recrystallization
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oiling Out Instead of Crystallizing | The boiling point of the solvent may be higher than the melting point of the compound. Use a lower-boiling point solvent or a solvent mixture. |
| No Crystal Formation Upon Cooling | The solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Recovery of Crystals | Too much solvent was used, leaving a significant amount of the product in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize crystal precipitation. |
| Crystals are Colored or Impure | Colored impurities may be present. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. Ensure slow cooling to allow for the selective crystallization of the desired product, as rapid cooling can trap impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile of the crude material.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted 4-bromo-1-naphthylamine, di-tert-butyl dicarbonate (Boc₂O), and the di-Boc protected byproduct, tert-butyl N-(tert-butoxycarbonyl)-N-(4-bromonaphthalen-1-yl)carbamate.[2]
Q3: How can I monitor the purification process?
A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification. It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the recrystallized product. A common eluent for TLC is a mixture of hexane and ethyl acetate.
Q4: What is a good starting solvent system for column chromatography?
A4: A good starting point for the mobile phase in flash column chromatography is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. For similar aromatic carbamates, solvent systems like hexane-dichloromethane have also been used.[4]
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Hexane is a commonly used solvent for the recrystallization of tert-butyl carbamates.[5] You may need to use a solvent system, such as hexane with a small amount of a more polar solvent like ethyl acetate or dichloromethane, to achieve optimal results.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of crude this compound.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Prepare a sufficient volume to pack and run the column.
2. Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly.
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Add a thin layer of sand to the top of the silica gel bed to prevent disturbance.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
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Begin eluting the column with the mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
A step-gradient can be employed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.
5. Product Isolation:
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Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines the general steps for purifying solid this compound by recrystallization.
1. Solvent Selection:
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Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Hexane or a hexane/ethyl acetate mixture are good starting points. The impurities should either be insoluble in the hot solvent or remain soluble upon cooling.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For maximum yield, further cool the flask in an ice bath.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Logical Workflow Diagram
Caption: Troubleshooting workflow for the purification of this compound.
References
Common side products in the synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate and how to minimize them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the primary amine of 4-bromo-1-naphthylamine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base and solvent.
Q2: What are the most common side products observed in this reaction?
The most common side products are:
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Di-Boc protected amine: N,N-bis(tert-butoxycarbonyl)-4-bromo-1-naphthylamine.
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Urea derivatives: Formed from the reaction of the isocyanate intermediate with the starting amine.
-
tert-Butanol and Carbon Dioxide: Resulting from the hydrolysis of di-tert-butyl dicarbonate.
Q3: How can I minimize the formation of the di-Boc protected side product?
Minimizing the di-Boc side product can be achieved by:
-
Controlling Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O. A large excess can promote di-protection.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the amine solution to maintain a low concentration of the electrophile.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can improve selectivity for the mono-protected product.[1]
-
Choice of Base: Use a non-catalytic base like sodium bicarbonate or triethylamine. Stronger, catalytic bases like 4-dimethylaminopyridine (DMAP) can favor di-protection.[1]
Q4: What causes the formation of urea side products and how can I prevent it?
Urea formation can occur if an isocyanate intermediate is generated, which then reacts with the starting amine.[2][3][4] This can be more prevalent with less nucleophilic amines or at higher temperatures. To minimize urea formation:
-
Maintain Moderate Reaction Temperatures: Avoid excessive heating, which can promote the decomposition of the Boc-protected amine to the isocyanate.
-
Ensure Efficient Stirring: Good mixing ensures that the (Boc)₂O reacts preferentially with the amine.
Q5: My reaction is sluggish or incomplete. What are the possible reasons?
-
Low Nucleophilicity of the Amine: 4-bromo-1-naphthylamine is an aniline derivative with an electron-withdrawing bromine atom, which reduces the nucleophilicity of the amino group.
-
Hydrolysis of (Boc)₂O: If the reaction conditions are not sufficiently anhydrous, water can hydrolyze the (Boc)₂O, reducing its effective concentration.[5]
-
Insufficient Base: An inadequate amount of base can result in the protonation of the amine, rendering it non-nucleophilic.
To address this, consider using a more forcing, yet controlled, set of conditions, such as a slight increase in temperature or a more efficient base. The use of a catalyst like DMAP in small amounts can also be explored, but with caution to avoid di-protection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction due to low nucleophilicity of the amine. | Increase reaction time, slightly elevate the temperature (e.g., to 40 °C), or consider using a catalytic amount of DMAP. |
| Hydrolysis of (Boc)₂O. | Ensure all glassware is dry and use anhydrous solvents. | |
| Insufficient base. | Use at least one equivalent of a suitable base like triethylamine or sodium bicarbonate. | |
| Significant amount of di-Boc side product | Excess (Boc)₂O. | Use a maximum of 1.1 equivalents of (Boc)₂O. |
| Use of a strong, catalytic base. | Opt for a weaker base like sodium bicarbonate or triethylamine. If DMAP is necessary, use it in catalytic amounts (e.g., 0.1 mol%). | |
| High reaction temperature. | Perform the reaction at 0 °C or room temperature. | |
| Presence of urea byproducts | Formation of isocyanate intermediate. | Maintain moderate reaction temperatures and ensure efficient stirring. |
| Difficulty in product purification | Similar polarity of the product and side products. | Use column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization can also be an effective purification method. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-bromo-1-naphthylamine
This protocol is a general guideline and may require optimization.
Materials:
-
4-bromo-1-naphthylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-1-naphthylamine (1.0 eq.) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Reaction scheme showing the desired product and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving tert-Butyl (4-bromonaphthalen-1-yl)carbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions with tert-Butyl (4-bromonaphthalen-1-yl)carbamate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst optimization particularly important for this compound?
A1: The bulky tert-butoxycarbonyl (Boc) protecting group and the naphthalene core introduce significant steric hindrance around the reaction center. This can impede the oxidative addition step in the catalytic cycle, often requiring carefully selected catalyst systems with bulky, electron-rich ligands to achieve efficient coupling. Furthermore, the electronic properties of the carbamate group can influence the reactivity of the aryl bromide.
Q2: I am observing low to no yield in my cross-coupling reaction. What are the most common initial troubleshooting steps?
A2: Low or no product formation is a common issue. A systematic check of your reaction setup and reagents is the first step.
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. The active Pd(0) catalyst is sensitive to oxygen.
-
Reagent Quality: Use fresh, high-purity catalysts, ligands, and bases. Phosphine ligands are particularly susceptible to oxidation. Solvents should be anhydrous and degassed.
-
Catalyst System: The choice of palladium precursor and ligand is critical. For sterically hindered substrates like this, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective than standard ligands like triphenylphosphine.
Q3: What are the typical palladium-catalyzed reactions performed with this substrate?
A3: this compound is a versatile substrate for several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines, amides, or carbamates.
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: For carbon-carbon bond formation with alkenes.
Q4: I am seeing a significant amount of debrominated starting material as a byproduct. How can I minimize this?
A4: The formation of the debrominated product (hydrodehalogenation) is a common side reaction. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner. To mitigate this, consider the following:
-
Choice of Base: Avoid bases that can promote this side reaction. In some cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferable to stronger bases like NaOtBu, particularly in Suzuki couplings.[1]
-
Hydride Sources: Minimize potential hydride sources in your reaction, such as certain solvents or impurities in your reagents.[1]
-
Reaction Kinetics: A slow transmetalation step can allow more time for side reactions. Using a more efficient ligand or a stronger base (if hydrodehalogenation is not the primary issue) can accelerate the desired coupling.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution | Rationale |
| Inactive Catalyst System | - Use a fresh palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).- Consider using a pre-formed catalyst to ensure the presence of the active Pd(0) species. | The bulky nature of the substrate requires a highly active catalyst to facilitate oxidative addition.[2][3] Electron-rich ligands enhance the electron density on the palladium center, promoting this key step. |
| Inappropriate Base | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.- Ensure the base is finely powdered and anhydrous. | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of base can significantly impact reaction rates.[4][5] |
| Protodeboronation of Boronic Acid | - Use anhydrous solvents.- Consider using boronic esters (e.g., pinacol esters), which are often more stable.- Employ milder bases like KF or K₂CO₃. | This side reaction, where the boronic acid group is replaced by a hydrogen, is often promoted by water and strong bases, reducing the concentration of the coupling partner. |
| Low Reaction Temperature | - Incrementally increase the reaction temperature (e.g., from 80°C to 110°C). | Challenging substrates often require higher temperatures to overcome the activation energy barrier for the catalytic cycle.[2] |
Issue 2: Inefficient Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution | Rationale |
| Poor Ligand Choice | - For C-N bond formation, screen bulky biarylphosphine ligands like XPhos, BrettPhos, or RuPhos.[2]- For coupling with amides, Xantphos can be a good option.[2] | The ligand plays a crucial role in both the oxidative addition and reductive elimination steps. The appropriate ligand depends on the nature of the amine coupling partner. |
| Base-Substrate Incompatibility | - Use a strong, non-nucleophilic base like NaOtBu, LHMDS, or K₃PO₄. | A strong base is required to deprotonate the amine nucleophile, but it should not react with the aryl bromide or the product. |
| Catalyst Inhibition | - Increase the ligand-to-palladium ratio (e.g., from 1.5:1 to 2:1). | A higher concentration of the phosphine ligand can sometimes prevent catalyst deactivation pathways. |
| Solvent Effects | - Use anhydrous, aprotic polar solvents like toluene, dioxane, or THF.[2] | The solvent must solubilize all components and should not interfere with the catalytic cycle. |
Data Presentation: Catalyst System Comparison for Analogous Aryl Bromides
The following tables summarize typical conditions for various cross-coupling reactions. While not exclusively for this compound, they provide a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >85 |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 100-110 | >90[5] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Toluene | Reflux | ~73[6] |
| NiCl₂(PCy₃)₂ (5-10) | - | K₃PO₄ (4.5-7.2) | Toluene | 110-130 | 60-80* |
*Note: Nickel-catalyzed conditions reported for analogous aryl carbamates.[7]
Table 2: Buchwald-Hartwig Amination Conditions
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | ~85 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | ~94 |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | >90 |
Table 3: Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | RT-60 | >90 |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | Variable |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | DMF | 100 | >80 (Cu-free) |
Table 4: Heck Coupling Conditions
| Pd Catalyst (mol%) | Ligand/Additive | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | >90 |
| Pd EnCat® 40 (0.8) | Et₄NCl (3) | AcONa (2.5) | Ethanol | 140 (MW) | >85[8][9] |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Dioxane | 120 | >90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[5]
-
Place the reaction mixture in a preheated oil bath at 100-110°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-110°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[10]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for reactions involving tert-Butyl (4-bromonaphthalen-1-yl)carbamate. The following information is designed to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing a low yield or incomplete conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?
Low yields in Suzuki-Miyaura coupling reactions involving this substrate can often be attributed to several factors. The primary areas to investigate include the quality of your reagents, the reaction setup, and the choice of catalyst, ligand, and base. The bulky nature of the naphthyl group and the presence of the Boc-protecting group can influence the reactivity.
Key areas to troubleshoot include:
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture, leading to degradation and loss of activity.[1]
-
Reagent Quality: The boronic acid or ester coupling partner may be of poor quality or have degraded. Boronic acids, in particular, can be susceptible to protodeboronation.[1][2]
-
Inadequate Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the oxidation of phosphine ligands.[1]
-
Suboptimal Reaction Conditions: The chosen solvent, base, temperature, and reaction time may not be optimal for this specific substrate.
Q2: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I check first?
Incomplete Buchwald-Hartwig aminations are a common issue. When working with this compound, the steric hindrance of the naphthyl moiety and the nature of the amine coupling partner can present challenges.
Initial checks should include:
-
Catalyst Activity: The palladium catalyst may be inactive or poisoned. The formation of palladium black is a visual indicator of catalyst decomposition.[3]
-
Ligand Choice: The selected phosphine ligand is crucial for stabilizing the catalyst and facilitating the reaction. An inappropriate ligand may not be effective for this sterically demanding substrate.
-
Base Selection: The strength and solubility of the base are critical. An unsuitable base can lead to a stalled reaction.[3]
-
Reaction Setup: Ensure that all glassware is oven-dried and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[3]
Q3: I am observing the formation of side products in my cross-coupling reaction. What are the likely impurities and how can I minimize them?
Several side reactions can occur in palladium-catalyzed cross-coupling reactions, leading to a complex crude product mixture and reduced yield of the desired product.
Common side products and mitigation strategies include:
-
Homocoupling: This results in the formation of a biaryl product from the boronic acid or ester. It can be caused by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[4] To minimize this, ensure thorough degassing of the reaction mixture.
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom.[1][2] Using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions can reduce the extent of this side reaction.[2]
-
Dehalogenation: The bromo group on the naphthalene ring can be replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[2][4] Ensuring an inert atmosphere and choosing a suitable solvent can help to minimize this.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step workflow for troubleshooting low product yields.
Issue 2: Catalyst Decomposition
The appearance of a black precipitate (palladium black) is a clear indication of catalyst decomposition, which will halt the reaction.[3]
Troubleshooting Catalyst Decomposition
Caption: Troubleshooting guide for catalyst decomposition.
Data Presentation
The optimal reaction conditions for cross-coupling reactions with this compound will depend on the specific coupling partner. The tables below provide common starting points for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for similar substrates.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Common Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst loading is typically 1-5 mol%. |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Ligand-to-palladium ratio is often 1:1 to 4:1.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be critical for success.[4] |
| Solvent | 1,4-Dioxane/Water, Toluene, THF, DMF | Solvents should be anhydrous and degassed.[1] |
| Temperature | 80-110 °C | Higher temperatures may be required but can also lead to catalyst decomposition.[3] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Common Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts are often preferred for cleaner reactions.[5] |
| Ligand | Xantphos, RuPhos, XPhos | Bulky, electron-rich ligands are often effective.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide is a common strong, non-nucleophilic base.[3] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed solvents are essential.[3] |
| Temperature | 80-110 °C | Monitor for catalyst decomposition at higher temperatures.[3] |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
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Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
General Protocol for Reaction Monitoring by TLC
-
Sample Preparation: Carefully take a small aliquot from the reaction mixture using a capillary tube or syringe and dissolve it in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the dissolved sample onto a TLC plate alongside the starting material(s) for comparison.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: After the solvent front has reached a suitable height, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining.
-
Analysis: Compare the spots of the reaction mixture to the starting materials to assess the progress of the reaction. The appearance of a new spot and the disappearance of the starting material spot indicate product formation.
Signaling Pathway Diagram
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental pathway to understand when troubleshooting.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Impact of solvent choice on the reactivity of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of tert-Butyl (4-bromonaphthalen-1-yl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on how solvent selection can resolve these problems.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling reactions are a common issue. The choice of solvent is a critical parameter that influences reagent solubility, catalyst stability, and the rate of key steps in the catalytic cycle.
Possible Causes & Solutions:
-
Poor Reagent Solubility: The reaction mixture must be homogeneous for efficient catalysis. If your boronic acid or base is not soluble in the chosen solvent, the reaction rate will be significantly hindered.
-
Solution: A mixture of a non-polar aprotic solvent and water (e.g., Toluene/Water, 1,4-Dioxane/Water) is often effective. Water helps dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating the activation of the boronic acid.
-
-
Catalyst Deactivation: The palladium catalyst can decompose or precipitate, especially at high temperatures. The solvent can play a role in stabilizing the active catalytic species.
-
Solution: Aprotic polar solvents like 1,4-dioxane or DMF can sometimes stabilize palladium complexes better than non-polar solvents like toluene. However, toluene is often a good choice for promoting the reductive elimination step. A solvent screen is highly recommended.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a crucial step that can be influenced by the solvent.
-
Solution: Protic co-solvents can accelerate this step. For instance, using a mixture of toluene and ethanol with water can improve yields.
-
-
Side Reactions: Undesired side reactions such as protodeborylation (cleavage of the C-B bond) of the boronic acid can compete with the desired cross-coupling.
-
Solution: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane can sometimes minimize this side reaction by allowing the reaction to proceed at a faster rate at elevated temperatures.
-
Issue 2: Incomplete Reaction or Slow Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is stalling or proceeding very slowly. How can solvent choice impact this?
Answer:
The Buchwald-Hartwig amination is highly sensitive to the reaction environment. The solvent affects the solubility of the amine, the base, and the catalyst, and it influences the rates of oxidative addition and reductive elimination.
Possible Causes & Solutions:
-
Base Insolubility/Ineffectiveness: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Their solubility and basicity are highly solvent-dependent.
-
Solution: Aprotic solvents are required. Toluene is a very common and effective solvent. For more polar substrates, 1,4-dioxane or THF can be good alternatives. Ensure the solvent is strictly anhydrous, as water will quench the strong base and hydrolyze the starting material.
-
-
Low Catalyst Activity: The choice of solvent can influence the conformation and activity of the palladium-ligand complex.
-
Solution: Toluene and 1,4-dioxane are generally good starting points. Some reactions benefit from more polar aprotic solvents like DMF, but its high boiling point can make product isolation difficult.
-
-
Poor Solubility of the Amine or Starting Material: If either coupling partner has poor solubility, the reaction will be slow.
-
Solution: Consider a solvent that can dissolve all components. While toluene is often preferred, THF or CPME (cyclopentyl methyl ether) might be better for certain amines.
-
Issue 3: Side Reactions during Lithiation-Substitution
Question: I am attempting a lithium-halogen exchange on this compound followed by quenching with an electrophile, but I am getting a complex mixture of products. How does the solvent affect this?
Answer:
Lithiation reactions are extremely sensitive to the solvent due to the highly reactive nature of the organolithium intermediate. The solvent's ability to coordinate to the lithium cation is critical for both the rate of the exchange and the stability of the resulting aryllithium species.
Possible Causes & Solutions:
-
No Reaction or Very Slow Halogen-Metal Exchange: The C-Br bond needs to be activated for the exchange to occur.
-
Solution: The reaction often fails in non-coordinating hydrocarbon solvents like heptane or hexane alone. The addition of a coordinating solvent is essential. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required to solvate the organolithium reagent and the resulting aryllithium. Even a small amount of THF in a hydrocarbon solvent can dramatically accelerate the reaction.[1]
-
-
Decomposition of the Aryllithium Intermediate: The generated 4-lithio-naphthalen-1-yl carbamate can be unstable, especially at higher temperatures, leading to side reactions.
-
Solution: Use of THF or Et₂O at low temperatures (typically -78 °C) is crucial to stabilize the aryllithium intermediate. The reaction should be quenched with the electrophile at this low temperature.
-
-
Reaction with the Solvent: Organolithium reagents can deprotonate or react with certain solvents.
-
Solution: Ensure the use of anhydrous ethereal solvents. Protic solvents are incompatible. Solvents with acidic protons (like acetone) or those that can be easily reduced are not suitable.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is generally the best starting point for a Suzuki-Miyaura reaction with this compound?
A1: A mixture of an aprotic solvent and water is typically a good starting point. Toluene/water or 1,4-dioxane/water (e.g., in a 4:1 to 10:1 ratio) with a base like K₂CO₃ or K₃PO₄ is a robust system. For a closely related substrate, tert-butyl bis(4-bromophenyl)carbamate, toluene gave a significantly higher yield (73%) compared to THF (15%), suggesting that higher boiling point, non-polar aprotic solvents may be advantageous.[2]
Q2: Can I use protic solvents like ethanol or methanol for these cross-coupling reactions?
A2: While some Suzuki-Miyaura reactions can be performed in alcoholic solvents, especially in combination with water, they are generally not the first choice for Buchwald-Hartwig aminations which require strong bases incompatible with protic solvents. For Suzuki reactions, a toluene/ethanol/water mixture can sometimes be effective.[3]
Q3: My reaction works, but the yield is moderate. How can I optimize the solvent to improve the yield?
A3: A systematic solvent screen is the best approach. If you started with a toluene/water system, you could try 1,4-dioxane/water or DMF/water. For anhydrous conditions, compare toluene, 1,4-dioxane, and THF. Sometimes, a switch in solvent can dramatically improve yields by affecting the solubility of a key intermediate or by preventing catalyst decomposition.
Q4: Does the Boc-protecting group on the nitrogen influence solvent choice?
A4: The tert-butoxycarbonyl (Boc) group increases the steric bulk and the lipophilicity of the molecule, which generally improves its solubility in common organic solvents like toluene, THF, and dioxane. This is advantageous compared to the corresponding free amine. The Boc group is stable under the basic conditions of Suzuki and Buchwald-Hartwig reactions but can be sensitive to strongly acidic conditions or very high temperatures for prolonged periods. The choice of a moderately boiling solvent (80-110 °C) is usually a safe choice.
Q5: How critical is it to use anhydrous solvents?
A5: For Suzuki-Miyaura reactions that use an aqueous base, the organic solvent does not need to be strictly anhydrous. However, for Buchwald-Hartwig aminations using strong bases like NaOtBu and for all lithiation reactions, the use of dry, anhydrous solvents under an inert atmosphere (Nitrogen or Argon) is absolutely critical to prevent quenching of the base/organometallic reagents and to avoid side reactions.
Data Presentation
The following tables summarize quantitative data on the effect of solvent choice for representative cross-coupling reactions of Boc-protected bromoarylamines.
Table 1: Effect of Solvent on Yield in a Suzuki-Miyaura Coupling Reaction
Reaction: Coupling of a Boc-protected bromoarylamine with an arylboronic acid. (Note: Data is for the closely related analog, tert-butyl bis(4-bromophenyl)carbamate, and serves as a strong indicator for the behavior of this compound)[2]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| THF | Reflux (66 °C) | 50 | 15 |
| 1,4-Dioxane | Reflux (101 °C) | 50 | 65 |
| Toluene | Reflux (111 °C) | 50 | 73 |
Table 2: Common Solvents for Palladium-Catalyzed Cross-Coupling Reactions
| Solvent | Type | Boiling Point (°C) | Typical Use Cases |
| Toluene | Aprotic, Non-polar | 111 | Suzuki, Buchwald-Hartwig (often the preferred choice) |
| 1,4-Dioxane | Aprotic, Polar | 101 | Suzuki, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | Suzuki, Lithiation (good for low-temp reactions) |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | Suzuki (good for dissolving polar reagents)[4] |
| Toluene/Water | Biphasic | ~85-100 | Suzuki (with water-soluble bases) |
| Dioxane/Water | Biphasic | ~90-100 | Suzuki (with water-soluble bases) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen degassed solvent system (e.g., Toluene/Water 4:1, v/v) via syringe. The final concentration of the carbamate should be approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene). Then add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Managing the Stability and Storage of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper management of tert-Butyl (4-bromonaphthalen-1-yl)carbamate. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. The following table summarizes the key storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation. |
| Atmosphere | In a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Light | In a light-resistant (amber) container | The bromonaphthalene moiety may be sensitive to light, and protection from UV and visible light prevents potential photolytic degradation. |
| Location | A dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with substances that could accelerate degradation. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Question 1: I observe the appearance of a new, more polar spot on my TLC plate after storing a solution of the compound in a protic solvent. What could be the cause?
Answer: This is likely due to the degradation of the this compound. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which can be promoted by protic solvents, especially if they contain trace acidic impurities. The resulting free amine, 4-bromo-1-naphthylamine, is significantly more polar and will exhibit a lower Rf value on a TLC plate.
To troubleshoot this issue:
-
Solvent Choice: Avoid prolonged storage in protic solvents like methanol or ethanol. If a solution is necessary, prepare it fresh before use. For short-term storage, consider aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Purity Check: Ensure the solvents used are of high purity and free from acidic contaminants.
-
pH Neutrality: If the experimental conditions allow, consider adding a non-nucleophilic base, such as triethylamine, to neutralize any trace acidity in the solvent.
Question 2: My solid sample of this compound has changed color from off-white to a yellowish or brownish hue. Is the material still usable?
Answer: A change in color often indicates degradation. This could be due to exposure to light, air (oxidation), or heat. While a slight color change may not significantly impact the outcome of all experiments, it is a sign of impurity.
To address this:
-
Purity Assessment: It is highly recommended to re-analyze the material to determine its purity. A purity check by HPLC or NMR will provide a quantitative measure of the intact compound.
-
Purification: If the purity is found to be compromised, the material may need to be repurified, for example, by recrystallization or column chromatography, before use in sensitive applications.
-
Storage Review: Review your storage conditions to ensure they align with the recommendations (cool, dark, and under an inert atmosphere).
Question 3: I am seeing a loss of the Boc-group in my reaction, even though the conditions are not strongly acidic. What could be happening?
Answer: While strong acids are the primary cause of Boc-group cleavage, other factors can contribute to its removal:
-
Lewis Acids: The presence of Lewis acids in your reaction mixture can facilitate the cleavage of the Boc group.
-
Elevated Temperatures: Although generally stable to heat, prolonged exposure to high temperatures can lead to thermolytic cleavage of the Boc group.[1]
-
Catalyst Interaction: Certain metal catalysts, particularly under specific conditions, might interact with the carbamate and promote its cleavage.
To troubleshoot:
-
Reagent Compatibility: Carefully review all reagents and catalysts in your reaction for potential Lewis acidity.
-
Temperature Control: If possible, run the reaction at a lower temperature.
-
Protecting Group Choice: If the reaction conditions are incompatible with the Boc group, consider using a more robust protecting group for the amine.
References
How to remove unreacted starting materials from tert-Butyl (4-bromonaphthalen-1-yl)carbamate?
This guide provides troubleshooting advice and detailed protocols for the purification of tert-Butyl (4-bromonaphthalen-1-yl)carbamate, focusing on the removal of common unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture for this compound?
The primary impurities are typically the unreacted starting materials: 4-bromonaphthalen-1-amine and excess di-tert-butyl dicarbonate (Boc anhydride). Byproducts from the decomposition of Boc anhydride, such as tert-butanol and carbon dioxide, may also be present.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is the most effective method. The product, being a Boc-protected carbamate, is significantly less polar than the starting amine.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar solvent and a polar solvent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualization: UV light (254 nm). The starting amine will have a lower Rf value (travels a shorter distance) than the less polar product.
Q3: What is the first step to purify the crude product after the reaction is complete?
An aqueous workup is the standard initial purification step. This process involves extracting the product into an organic solvent and washing it with aqueous solutions to remove water-soluble impurities and unreacted reagents. A typical workup involves washing the organic layer with a mild base like sodium bicarbonate solution, followed by water and then brine.[1]
Q4: The unreacted 4-bromonaphthalen-1-amine is still present after an aqueous workup. What should I do next?
If the starting amine persists, two main techniques are recommended:
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.[2] The less polar product will elute from the column before the more polar starting amine.
-
Recrystallization: If the product is a solid and the impurity levels are not excessively high, recrystallization from a suitable solvent system can be an effective and scalable purification method.[3]
Q5: How do I choose between column chromatography and recrystallization?
-
Choose Column Chromatography if:
-
High purity is essential (>98%).
-
The product and impurities have very different polarities but similar solubility.
-
You are working on a smaller, laboratory scale.[2]
-
-
Choose Recrystallization if:
-
You are working on a larger scale where chromatography would be impractical.
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The product is a stable, crystalline solid.
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You have identified a solvent system where the product's solubility is high in the hot solvent and low in the cold solvent, while the impurity remains soluble at low temperatures.
-
Data Presentation: Properties of Reactants and Product
The selection of a suitable purification method relies on the differing physical properties of the product and the unreacted starting materials.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Polarity & Solubility |
| 4-bromonaphthalen-1-amine (Starting Material) | C₁₀H₈BrN | 222.08 | 102-103[4] | More polar due to the primary amine group. Soluble in many organic solvents. |
| Di-tert-butyl dicarbonate (Boc₂O) (Starting Material) | C₁₀H₁₈O₅ | 218.25 | 22-24[5][6] | Non-polar. Miscible with most organic solvents; immiscible with water.[5][7] Decomposes in the presence of moisture, acids, or bases.[8][9] |
| This compound (Product) | C₁₅H₁₆BrNO₂ | 322.20 | Not available | Less polar than the starting amine. Expected to be a solid, soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Extraction
This protocol is the initial step to remove the majority of water-soluble byproducts and excess Boc anhydride.
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Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
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Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts and hydrolyze excess Boc anhydride.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.[1]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for achieving high purity by separating the product from the unreacted amine based on polarity.
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column to create the stationary phase.
-
Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., gradient from 0% to 10% ethyl acetate in hexane). The less polar product will elute before the more polar 4-bromonaphthalen-1-amine.
-
Fraction Collection: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This protocol is effective for purifying crystalline solids on a larger scale.
-
Solvent Selection: Identify a suitable solvent or solvent system. An ideal system would be one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system, like ethyl acetate/hexane or toluene/hexane, is often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
Crystallization: If using a mixed-solvent system, slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
Challenges in the scale-up of tert-Butyl (4-bromonaphthalen-1-yl)carbamate production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the amino group of 4-bromo-1-naphthalenamine with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base.
Q2: Why is temperature control critical during the scale-up of this reaction?
The reaction between 4-bromo-1-naphthalenamine and Boc₂O can be exothermic. On a large scale, inefficient heat dissipation can lead to a temperature increase, which may cause the decomposition of Boc₂O into isobutene, tert-butanol, and carbon dioxide, reducing its efficiency.[1][2][3][4] Elevated temperatures can also promote the formation of urea byproducts.
Q3: What are the most common impurities encountered during the production of this compound?
Common impurities include unreacted 4-bromo-1-naphthalenamine, di-Boc protected byproduct, and potential urea derivatives. Residual di-tert-butyl dicarbonate and its byproducts like tert-butanol can also be present.[5]
Q4: How can I monitor the reaction progress effectively during scale-up?
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction. For TLC analysis, a typical mobile phase would be a mixture of ethyl acetate and hexane.
Q5: Is a base always required for this Boc protection?
While the reaction can proceed without a base, as the tert-butoxide generated during the reaction can act as one, adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common practice to accelerate the reaction, especially with less nucleophilic aromatic amines.[5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure adequate mixing to maintain homogeneity, especially in large reactors. - Monitor the reaction closely using TLC or HPLC until the starting material is consumed. - Consider a slight excess of Boc₂O (1.1-1.2 equivalents). |
| Degradation of Boc₂O | - Maintain the reaction temperature between 0°C and room temperature.[1][3] - Add Boc₂O portion-wise or as a solution to control the initial exotherm. |
| Poor Solubility of Starting Material | - Screen for optimal solvents. Tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are common choices.[6] - On a large scale, ensure the solvent volume is sufficient to maintain a stirrable slurry. |
| Product Loss During Workup | - Minimize the number of transfer steps. - Ensure complete phase separation during aqueous washes. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Suggested Solution |
| Di-Boc Protected Byproduct | - Use a controlled amount of Boc₂O (around 1.05 equivalents).[5] - Add the Boc₂O slowly to the reaction mixture to avoid localized high concentrations. |
| Urea Byproduct Formation | - Maintain a lower reaction temperature (0-25°C).[5] - Ensure the starting amine is not contaminated with water, which can hydrolyze the isocyanate intermediate. |
| Unreacted Starting Material | - Increase the reaction time or consider a slight increase in temperature towards the end of the reaction if monitoring shows it has stalled. - Ensure the base is of good quality and used in the correct stoichiometric amount. |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product Oiling Out During Crystallization | - Screen different solvent/anti-solvent systems for crystallization. Mixtures of ethyl acetate/hexane or dichloromethane/heptane are good starting points. - Control the cooling rate during crystallization; slower cooling often yields better crystals. |
| Poor Separation from Impurities by Chromatography | - Optimize the mobile phase for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective. - If the product co-elutes with a non-polar impurity, consider a different stationary phase or crystallization as the primary purification method. |
| Residual Solvents in the Final Product | - Dry the product under vacuum at a controlled temperature (not exceeding 40-50°C) for a sufficient period. - Perform residual solvent analysis using Gas Chromatography (GC) to ensure compliance with specifications. |
Experimental Protocols
Key Experiment: Boc Protection of 4-bromo-1-naphthalenamine (Scale-up adaption)
-
Reactor Setup : Charge a suitable reactor with 4-bromo-1-naphthalenamine (1.0 eq) and a suitable solvent (e.g., THF, 5-10 volumes).
-
Inert Atmosphere : Purge the reactor with an inert gas like nitrogen.
-
Base Addition : Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cooling : Cool the mixture to 0-5°C with efficient stirring.
-
Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the reaction solvent, maintaining the internal temperature below 10°C.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Workup :
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation :
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification :
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 4. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
Effect of temperature on the synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate. The information is presented in a question-and-answer format to directly address potential issues encountered during the experiment, with a focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for the Boc protection of 4-bromonaphthalen-1-amine is typically in the range of room temperature (20-25°C) to a moderate heat of around 40°C.[1] Since 4-bromonaphthalen-1-amine is an aromatic amine and thus less nucleophilic, the reaction may proceed slowly at room temperature.[2] Gentle heating can increase the reaction rate. However, excessive temperatures should be avoided to minimize the formation of side products.
Q2: What are the common side reactions observed at elevated temperatures?
A2: At higher temperatures, several side reactions can occur, leading to a decrease in the yield and purity of the desired product. These include the formation of urea derivatives from the reaction of the isocyanate intermediate with another amine molecule.[3] Di-Boc protection, where two Boc groups are added to the amine, can also be more prevalent at higher temperatures, especially if a catalyst like 4-dimethylaminopyridine (DMAP) is used in stoichiometric amounts.[3]
Q3: My reaction is very slow or incomplete at room temperature. What can I do besides increasing the temperature?
A3: If the reaction is sluggish at room temperature, you can consider the following options instead of or in addition to moderate heating:
-
Use a Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate, even at room temperature.[3] DMAP is a highly effective nucleophilic catalyst that activates the di-tert-butyl dicarbonate.[3]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Alcoholic solvents like methanol have been reported to enhance the rate of Boc protection of aromatic amines at room temperature without the need for a base.[2]
-
Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and slow down the reaction. Ensure the reaction mixture is being stirred efficiently.
Q4: Is a base always required for this reaction?
A4: While a base is not strictly necessary for all Boc protection reactions, it is highly recommended for less nucleophilic amines like 4-bromonaphthalen-1-amine to drive the reaction to completion.[3] The base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIEA), neutralizes the acidic byproducts formed during the reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the temperature to 40°C and monitor the reaction progress by TLC. |
| Incomplete reaction. | - Extend the reaction time. - Add a catalytic amount of DMAP (0.1-0.2 equivalents). - Ensure an appropriate base (e.g., TEA) is used in slight excess (1.1-1.5 equivalents). | |
| Poor quality of reagents. | Use fresh, anhydrous solvents and ensure the purity of 4-bromonaphthalen-1-amine and di-tert-butyl dicarbonate. | |
| Presence of Multiple Spots on TLC (Impure Product) | Reaction temperature is too high. | Maintain the reaction temperature at or below 40°C. If the reaction is exothermic, consider cooling the reaction vessel. |
| Formation of side products (e.g., urea, di-Boc). | - Use a stoichiometric amount of di-tert-butyl dicarbonate (1.0-1.2 equivalents). - Avoid excessive reaction times. - If using DMAP, ensure it is in catalytic amounts. | |
| Starting Material Remains Unchanged | Amine is not nucleophilic enough under the current conditions. | - Add a catalyst like DMAP. - Switch to a solvent known to accelerate the reaction, such as methanol.[2] - Moderately heat the reaction to 40°C.[1] |
Data Presentation
The following table summarizes the representative effect of temperature on the yield of this compound. This data is illustrative and based on general principles of Boc protection for aromatic amines. Actual yields may vary depending on specific reaction conditions.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
| 0 | 24 | < 20 | Very slow reaction rate. |
| 25 (Room Temp) | 12 | 70-80 | Moderate reaction rate, good yield with minimal side products. |
| 40 | 6 | 85-95 | Optimal temperature for a high yield in a shorter time. |
| 60 | 4 | 70-80 | Increased rate of side product formation observed (e.g., urea). |
| 80 | 2 | < 60 | Significant formation of byproducts and potential for product decomposition. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
Materials:
-
4-bromonaphthalen-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 4-bromonaphthalen-1-amine (1.0 eq) in anhydrous DCM or THF (to a concentration of 0.1-0.5 M).
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq).
-
(Optional) Addition of Catalyst: If desired, add a catalytic amount of DMAP (0.1 eq).
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically when the starting amine is no longer visible by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Validation & Comparative
¹H and ¹³C NMR Assignments for tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Comparative Guide
Despite a comprehensive search, specific experimental ¹H and ¹³C NMR data for tert-Butyl (4-bromonaphthalen-1-yl)carbamate could not be located in the available resources. However, to provide valuable insights for researchers, this guide presents a comparative analysis of NMR data for structurally similar compounds: tert-butyl (4-bromophenyl)carbamate and tert-butyl naphthalen-1-ylcarbamate. This information can aid in predicting the spectral characteristics of the target compound and serve as a reference for its eventual characterization.
Comparative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for two relevant carbamate derivatives. These compounds share key structural motifs with the target molecule and can be used to estimate the expected spectral features.
Table 1: ¹H NMR Data of Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| tert-Butyl (4-bromophenyl)carbamate[1] | CDCl₃ | 7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H) |
| tert-Butyl naphthalen-1-ylcarbamate[1] | CDCl₃ | 7.86 (m, 3H), 7.61 (m, 1H), 7.50-7.44 (m, 3H), 6.86 (bs, 1H), 1.56 (s, 9H) |
Table 2: ¹³C NMR Data of Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| tert-Butyl (4-bromophenyl)carbamate[1] | CDCl₃ | 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31 |
| tert-Butyl naphthalen-1-ylcarbamate[1] | CDCl₃ | 153.52, 146.76, 134.08, 132.94, 126.04, 124.46, 120.44, 118.64, 80.69, 28.39 |
Predicted Spectral Features for this compound
Based on the data from the comparative compounds, the following spectral characteristics can be anticipated for this compound:
-
¹H NMR:
-
A singlet for the nine protons of the tert-butyl group, likely appearing around δ 1.5-1.6 ppm.
-
A broad singlet for the NH proton of the carbamate group.
-
A complex series of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the bromonaphthalene ring system. The bromine substituent will influence the chemical shifts and coupling patterns of the adjacent protons.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group around δ 80-82 ppm.
-
A signal for the methyl carbons of the tert-butyl group around δ 28 ppm.
-
A signal for the carbonyl carbon of the carbamate group around δ 152-154 ppm.
-
Multiple signals in the aromatic region corresponding to the ten carbons of the naphthalene ring. The carbon bearing the bromine atom will be significantly shifted, and the other carbon signals will be influenced by the positions of the bromine and carbamate substituents.
-
Experimental Protocols
A general experimental protocol for acquiring NMR data for carbamate derivatives is provided below. The specific parameters may need to be optimized for the target compound.
General NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.
Structural Visualization
The following diagram illustrates the general structure of a carbamate and the expected connectivity, which is fundamental to interpreting NMR spectra.
Caption: General structure of a carbamate showing the connectivity of the functional group to aryl and alkyl substituents.
References
Interpreting the Mass Spectrum of tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules, mass spectrometry is an indispensable tool for structural elucidation and purity assessment. This guide provides a detailed interpretation of the expected mass spectrum of tert-Butyl (4-bromonaphthalen-1-yl)carbamate, a molecule of interest in medicinal chemistry. By comparing its predicted fragmentation pattern with experimental data from its constituent fragments and related analogs, this document offers a framework for analyzing similar compounds.
Predicted Fragmentation Analysis
The mass spectrum of this compound is anticipated to be dominated by fragmentation pathways characteristic of its two primary components: the 1-bromonaphthalene core and the tert-butyl carbamate (Boc) protecting group. Electron ionization (EI) would likely induce fragmentation at the carbamate linkage and within the tert-butyl group, while the bromonaphthalene moiety would exhibit its own distinct fragmentation pattern.
A key fragmentation of Boc-protected amines is the loss of the tert-butyl group or isobutylene, resulting in a significant neutral loss. For the target molecule, this would lead to the formation of a carbamic acid intermediate, which could then decarboxylate. Additionally, cleavage of the C-O bond of the carbamate would generate a stable tert-butyl cation.
The bromonaphthalene fragment would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.
Comparative Mass Spectra Data
To substantiate the predicted fragmentation, experimental mass spectral data for 1-bromonaphthalene and 4-bromoaniline (as a proxy for the aromatic core of a comparative compound) are presented below. These data provide a reference for the fragmentation of the aromatic portions of the target and related molecules.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound (Predicted) | 321/323 ([M]⁺) | 265/267, 221/223, 206/208, 127, 57 | Loss of isobutylene (-56), Loss of Boc group (-100), 4-bromonaphthalen-1-amine ion, Naphthalene ion, tert-butyl cation |
| 1-Bromonaphthalene (Experimental) | 206/208 ([M]⁺) | 127, 101 | Loss of Br radical, Subsequent fragmentation of the naphthalene ring |
| 4-Bromoaniline (Experimental) | 171/173 ([M]⁺) | 92, 65 | Loss of Br radical, Fragmentation of the aniline ring |
Note: The presence of bromine results in isotopic peaks (M and M+2) of nearly equal intensity.
Experimental Protocols
A generalized experimental protocol for acquiring an electron ionization mass spectrum is provided below.
Objective: To obtain the mass spectrum of the analyte to determine its molecular weight and fragmentation pattern.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation (Optional but recommended for purity assessment):
-
Injector: The sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250-280 °C) to ensure rapid volatilization.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of aromatic compounds.
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50-100 °C) to a final high temperature (e.g., 280-300 °C) to elute the analyte.
-
-
Mass Spectrometry Analysis:
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each fragment ion is measured by a detector, generating a mass spectrum.
-
Visualization of Fragmentation and Workflow
To further elucidate the predicted fragmentation and the experimental process, the following diagrams are provided.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Caption: A generalized workflow for the analysis of an organic compound using GC-MS.
Comparison of tert-Butyl (4-bromonaphthalen-1-yl)carbamate with other bromo-naphthalene derivatives in synthesis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tert-Butyl (4-bromonaphthalen-1-yl)carbamate with other bromo-naphthalene derivatives in common synthetic transformations. The utility of this compound as a building block is evaluated through a comparative analysis of its performance in key palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems.
Executive Summary
This compound offers a unique combination of features for organic synthesis. The bromo-substituent at the 4-position of the naphthalene ring provides a reactive handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the amino function at the 1-position allows for the modulation of electronic properties and provides a latent amino group for further functionalization. This guide will compare its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions against baseline compounds such as 1-bromonaphthalene and other relevant derivatives, highlighting the influence of the Boc-protected amino group on reaction outcomes.
Comparison of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of bromo-naphthalene derivatives in this reaction is influenced by both electronic and steric factors. The C1 (α) position of the naphthalene ring is generally more electronically activated towards oxidative addition in palladium-catalyzed reactions compared to the C2 (β) position.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Bromo-naphthalene Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 80 | Not Specified | 85-95[1] |
| 2 | tert-Butyl bis(4-bromophenyl)carbamate* | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 50 | 73[2] |
| 3 | Boc-protected aminobromoquinoline** | PdCl₂(dppf) | KOAc | Dioxane | Not Specified | Not Specified | 65***[3] |
*Analogous Boc-protected bromoaryl compound. **Demonstrates potential for side reactions. ***Yield of the unexpected biaryl cross-coupling product.
The data suggests that while high yields can be obtained with the Boc-protected derivative, they may be slightly lower than the unprotected 1-bromonaphthalene under similar conditions. The electron-withdrawing nature of the carbamate group can decrease the electron density of the naphthalene ring, potentially slowing down the rate-determining oxidative addition step. Furthermore, the study on the Boc-protected aminobromoquinoline highlights a potential side reaction where the borylated intermediate couples with another molecule of the starting material, leading to homocoupling products.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromonaphthalene
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of 1-bromonaphthalene with phenylboronic acid.[1]
Materials:
-
1-Bromonaphthalene (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparison of Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the electronic and steric properties of the bromo-naphthalene substrate.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination with Secondary Amines
| Entry | Bromo-Aryl Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60[5] |
| 2 | 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline | Morpholine | Not specified | Not specified | Not specified | Not specified | 60-88[6] |
| 3 | 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | K₂CO₃ | Toluene | 85 | ~95* |
*High yield reported in an optimization study.
Direct comparative data for this compound in Buchwald-Hartwig amination is scarce. However, based on the successful amination of various bromo-aryl and bromo-heteroaryl compounds, it is expected to be a viable substrate. The presence of the bulky Boc group may necessitate the use of sterically hindered phosphine ligands to facilitate the reaction.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., BINAP, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium precatalyst, and phosphine ligand.
-
Add the sodium tert-butoxide.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Influence of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves two primary purposes in the context of this compound:
-
Protection of the Amine: The Boc group effectively protects the primary amine from participating in unwanted side reactions, allowing for selective functionalization at the bromo-position.
-
Modulation of Electronic Properties: As a moderately electron-withdrawing group, the carbamate can influence the reactivity of the naphthalene ring. This can be advantageous or disadvantageous depending on the desired transformation. In the case of Suzuki-Miyaura coupling, this slight deactivation may lead to slightly lower yields or require more forcing conditions compared to the more electron-rich 1-bromonaphthalene.
The bulky nature of the tert-butyl group can also introduce steric hindrance, which may affect the approach of the palladium catalyst to the C-Br bond. However, the bromine is at the 4-position, which is relatively remote from the Boc-protected amine at the 1-position, minimizing direct steric clash.
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized naphthalene derivatives. While the presence of the Boc-protected amino group can slightly diminish the reactivity in palladium-catalyzed cross-coupling reactions compared to the parent 1-bromonaphthalene, it offers the significant advantage of a protected amino functionality for subsequent synthetic manipulations. The choice between using the protected or unprotected bromo-naphthalene derivative will depend on the overall synthetic strategy and the desired final product. For the synthesis of 1,4-disubstituted naphthalenes where the 1-substituent is an amino group or a derivative thereof, this compound is an excellent starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Protecting Groups for 4-Bromo-1-Naphthylamine
For Researchers, Scientists, and Drug Development Professionals
In the multi-step synthesis of complex molecules, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. For derivatives of 4-bromo-1-naphthylamine, a versatile building block in medicinal chemistry and materials science, the selection of an appropriate amine protecting group is a critical consideration. This guide provides an objective comparison of common and alternative protecting groups for the amino functionality of 4-bromo-1-naphthylamine, supported by experimental data and detailed protocols.
Introduction to Amine Protection Strategies
The nucleophilic nature of the primary amine in 4-bromo-1-naphthylamine necessitates its protection to prevent unwanted side reactions during subsequent synthetic steps, such as cross-coupling reactions or electrophilic additions to the naphthalene core. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. This guide focuses on three widely used protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and p-Toluenesulfonyl (Tosyl).
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability towards acidic, basic, or reductive conditions. The following sections provide a detailed comparison of the Boc, Cbz, and Tosyl groups for the protection of 4-bromo-1-naphthylamine.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the protection and deprotection of 4-bromo-1-naphthylamine with Boc, Cbz, and Tosyl groups. Please note that while specific yields for 4-bromo-1-naphthylamine were not always available in the literature, the data presented is based on established protocols for structurally similar aromatic amines and serves as a reliable benchmark.
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Stability Characteristics |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95 | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in Dioxane | >90 | Stable to base, hydrogenolysis, and nucleophiles. Labile to strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90 | H₂, Pd/C (Catalytic Hydrogenolysis) | >90 | Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | >90 | Na/NH₃ (liquid) or SmI₂ | ~70-80 | Very stable to acidic and basic conditions, and many oxidizing/reducing agents. Requires harsh reductive cleavage. |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its facile cleavage under acidic conditions, providing excellent orthogonality with base-labile and other protecting groups.
Protection Protocol: Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
-
Reagents: 4-bromo-1-naphthylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a stirred solution of 4-bromo-1-naphthylamine (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Deprotection Protocol: Cleavage of the Boc Group
-
Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the deprotected 4-bromo-1-naphthylamine.
-
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic amine protecting group, valued for its stability in both acidic and basic media. Its removal via catalytic hydrogenolysis is a mild and efficient process, making it orthogonal to acid-labile and base-labile protecting groups.
Protection Protocol: Synthesis of Benzyl (4-bromonaphthalen-1-yl)carbamate
-
Reagents: 4-bromo-1-naphthylamine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve 4-bromo-1-naphthylamine (1.0 eq) in a mixture of THF and water (2:1).
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield benzyl (4-bromonaphthalen-1-yl)carbamate.
-
Deprotection Protocol: Cleavage of the Cbz Group
-
Reagents: Benzyl (4-bromonaphthalen-1-yl)carbamate, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol or Ethyl Acetate.
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 4-bromo-1-naphthylamine.
-
p-Toluenesulfonyl (Tosyl) Group
The tosyl group forms a highly stable sulfonamide with the amine, rendering it inert to a wide range of reaction conditions, including strong acids and bases. However, its removal requires harsh reductive conditions, which may not be compatible with all substrates.
Protection Protocol: Synthesis of N-(4-bromonaphthalen-1-yl)-4-methylbenzenesulfonamide
-
Reagents: 4-bromo-1-naphthylamine, p-Toluenesulfonyl chloride (Ts-Cl), Pyridine, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 4-bromo-1-naphthylamine (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyridine (2.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield N-(4-bromonaphthalen-1-yl)-4-methylbenzenesulfonamide.
-
Deprotection Protocol: Cleavage of the Tosyl Group
-
Reagents: N-(4-bromonaphthalen-1-yl)-4-methylbenzenesulfonamide, Sodium (Na), Liquid Ammonia (NH₃), Tetrahydrofuran (THF).
-
Procedure:
-
In a flask equipped with a dry ice condenser, add THF and the tosyl-protected amine (1.0 eq).
-
Cool the flask to -78 °C and condense liquid ammonia into it.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
-
Visualization of Synthetic Pathways
To further clarify the experimental workflows, the following diagrams illustrate the protection and deprotection schemes for each protecting group.
Caption: Workflow for the protection and deprotection of 4-bromo-1-naphthylamine.
Logical Relationships in Protecting Group Strategy
The selection of a protecting group is often guided by the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of others. The following diagram illustrates the orthogonal relationships between the Boc, Cbz, and other common protecting groups.
Caption: Orthogonality of common amine protecting groups.
Conclusion
The selection of an appropriate protecting group for 4-bromo-1-naphthylamine is a critical decision in the design of a synthetic route. The Boc group offers mild deprotection conditions, making it suitable for substrates with acid-sensitive functionalities elsewhere in the molecule. The Cbz group provides robustness to both acidic and basic conditions, with a mild deprotection method, ideal for many multi-step syntheses. The Tosyl group affords the highest level of stability but requires harsh conditions for its removal, limiting its application to more robust substrates. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your research.
A Comparative Guide to Amine Protection in Naphthalene Systems: Advantages of the Boc-Carbamate Group
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the naphthalene scaffold, the strategic selection of an amine protecting group is a critical determinant of success. This guide provides an objective comparison of the tert-butoxycarbonyl (Boc) protecting group with other common alternatives, namely the carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, specifically within the context of naphthalene systems. The unique electronic properties and steric environment of the naphthalene ring system can influence the performance of these protecting groups, making a targeted comparison essential for optimizing synthetic routes.
The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed under mild conditions without affecting other functional groups.[1] The choice between Boc, Cbz, and Fmoc often hinges on the overall synthetic strategy and the orthogonality of their deprotection steps.[2][3]
Orthogonality and Stability: A Key Advantage of Boc in Naphthalene Chemistry
The primary advantage of the Boc protecting group lies in its unique stability profile, which offers excellent orthogonality with Cbz and Fmoc groups.[2] Boc-protected amines are stable to a wide range of basic, nucleophilic, and reductive conditions, while being readily cleaved by acids.[4][5] This contrasts with the base-lability of the Fmoc group and the susceptibility of the Cbz group to catalytic hydrogenolysis.[2][3] This orthogonality is crucial in multi-step syntheses involving naphthalene derivatives, allowing for the selective deprotection and functionalization of different parts of the molecule.
In the context of naphthalene systems, the electron-rich nature of the aromatic rings can influence the stability of the protecting group. While specific quantitative stability data for protected naphthalenes is sparse in the literature, the general stability profiles hold true. The Boc group's reliance on acid-catalyzed cleavage, which proceeds through a stable tert-butyl cation, is a reliable method that is generally not affected by the electronics of the naphthalene ring.[6]
Comparison of Protecting Groups for Naphthylamines
The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc protecting groups for amines, with a focus on their application to naphthalene systems.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- | Fmoc-CH₂-O-(C=O)- |
| Typical Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Protection Conditions | Mild basic or neutral conditions | Basic conditions (e.g., NaHCO₃) | Basic conditions (e.g., NaHCO₃) |
| Typical Deprotection | Strong acid (e.g., TFA, HCl)[6] | Catalytic hydrogenolysis (H₂, Pd/C)[3] | Base (e.g., Piperidine in DMF)[3] |
| Stability | Stable to base, nucleophiles, hydrogenation[4] | Stable to acid and base | Stable to acid and catalytic hydrogenation |
| Advantages in Naphthalene Systems | Orthogonal to Cbz and Fmoc; stable under a wide range of conditions; can act as a directing group in C-H functionalization. | Stable to acidic and basic conditions used for other protecting groups.[7] | Mild deprotection conditions for base-sensitive naphthalenes. |
| Potential Limitations | Strong acid for deprotection may not be suitable for acid-sensitive naphthalene derivatives. | Incompatible with reducible groups (e.g., nitro groups) on the naphthalene ring; catalyst poisoning can be an issue. | The bulky Fmoc group can sometimes lead to lower yields in protection reactions with sterically hindered naphthylamines. The dibenzofulvene byproduct of deprotection can be problematic. |
Experimental Data: Protection and Deprotection of 2-Naphthylamine
| Protecting Group | Reaction | Reagents & Conditions | Yield | Reference |
| Boc | Protection | 2-Naphthylamine, Boc₂O, TEA, H₂O/THF, 0°C to rt, 6h | High (not specified) | N/A |
| Deprotection | N-Boc-2-naphthylamine, Oxalyl chloride, Methanol, rt, 1-4h | 87% | N/A | |
| Cbz | Protection | Amine, Cbz-Cl, NaHCO₃, THF/H₂O, 0°C, 20h | 90% | [2] |
| Deprotection | Cbz-protected amine, 5% Pd/C, H₂, MeOH, 60°C, 40h | Not specified | [2] | |
| Fmoc | Protection | D-Threonine, Fmoc-OSu, NaHCO₃, THF/H₂O, rt, 16h | Not specified | [8] |
| Deprotection | Fmoc-protected amine, Morpholine, ACN, rt, 24h | Not specified | [8] |
Note: The yields for Cbz and Fmoc protection are for general amines and may vary for 2-naphthylamine.
The Boc Group as a Directing Group in Naphthalene C-H Functionalization
A significant advantage of the Boc-carbamate group in naphthalene systems is its emerging role as a directing group in C-H functionalization reactions.[9][10] The carbamate functionality can coordinate to a metal catalyst, directing the functionalization to a specific C-H bond on the naphthalene ring, often at a position that would be difficult to access through traditional electrophilic aromatic substitution. This strategy allows for the regioselective introduction of various functional groups, expanding the synthetic utility of naphthalene derivatives. While other nitrogen-containing groups can also act as directing groups, the Boc group offers the advantage of being easily removable under mild acidic conditions after the desired functionalization has been achieved.[10]
Experimental Protocols
General Procedure for Boc Protection of an Amine
This protocol is a general method and may require optimization for specific naphthalene substrates.[11]
Reagents and Materials:
-
Amine (e.g., 2-naphthylamine) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.6 eq)
-
Triethylamine (TEA)
-
Methanol
-
Water
Procedure:
-
Dissolve the amine in a 10:10:7 mixture of water, methanol, and triethylamine.
-
Slowly add solid Boc₂O (1.6 equivalents) to the stirring solution.
-
Heat the reaction mixture to 55°C and stir for 16 hours (overnight).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be used without further purification. Yields are typically in the range of 90-97%.[11]
General Procedure for Cbz Protection of an Amine
This is a classical Schotten-Baumann procedure that can be adapted for naphthylamines.[2]
Reagents and Materials:
-
Amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0°C and add benzyl chloroformate.
-
Stir the reaction at 0°C for 20 hours.
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography. A yield of 90% was reported for a similar substrate.[2]
General Procedure for Fmoc Protection of an Amine
This procedure uses Fmoc-succinamide, which is a common and stable Fmocating agent.[8]
Reagents and Materials:
-
Amine (1.0 eq)
-
9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the amine in a 2:1 mixture of THF and saturated aqueous sodium bicarbonate.
-
Add Fmoc-OSu to the solution.
-
Stir the reaction at room temperature for 16 hours.
-
Dilute with water and adjust the pH to 9 with saturated aqueous sodium bicarbonate.
-
Extract with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with an organic solvent.
Visualization of Synthetic Strategies
Logical Workflow for Protecting Group Selection
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The stringent assessment of purity for pharmaceutical intermediates is paramount in drug development to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). tert-Butyl (4-bromonaphthalen-1-yl)carbamate, a key building block in organic synthesis, requires robust analytical methods for its purity determination. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, complete with detailed experimental protocols and supporting data.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like N-Boc protected aromatic amines.[1] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds, making it a powerful tool for identifying specific impurities such as residual solvents.[2] The choice between these methods, or their complementary use, depends on the specific requirements of the analysis.
Key Performance Characteristics
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability to Analyte | Ideal for non-volatile and thermally labile compounds like this compound. | Potential for thermal degradation of the N-Boc protecting group. More suitable for volatile impurities. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[1][2] | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2] |
| Detection | UV, PDA, CAD, MS. | Mass Spectrometry (MS). |
| Primary Use | Quantitative purity assessment of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a volatile solvent, potential derivatization for the parent compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a standard reversed-phase HPLC method suitable for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][2]
-
Mobile Phase:
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the analysis of potential volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: Low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[2]
-
-
Injector Temperature: 250 °C.[2]
-
Injection Mode: Split (e.g., 50:1).[2]
-
Injection Volume: 1 µL.[3]
Mass Spectrometry Conditions:
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 40-450.[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[2]
Potential Impurities
Potential impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. These may include:
-
Starting Materials: Unreacted 4-bromo-1-naphthylamine or di-tert-butyl dicarbonate (Boc anhydride).[1]
-
Side Products: Di-Boc protected 4-bromo-1-naphthylamine.[1]
-
Degradation Products: 4-bromo-1-naphthylamine (from deprotection of the Boc group).
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using both HPLC and GC-MS.
Caption: Workflow for HPLC and GC-MS Purity Analysis.
Conclusion
Both HPLC and GC-MS are valuable techniques for the comprehensive purity analysis of this compound. HPLC is the primary method for determining the purity of the main component and identifying non-volatile impurities. GC-MS serves as a complementary method, ideal for the detection and identification of volatile and semi-volatile impurities. The selection and application of these methods should be based on a thorough understanding of the potential impurity profile of the analyte. For a complete purity assessment, a combination of both techniques is often recommended.
References
Comparative study of different catalysts for cross-coupling reactions with tert-Butyl (4-bromonaphthalen-1-yl)carbamate.
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic systems for the functionalization of a key synthetic intermediate.
The strategic modification of complex organic molecules is a cornerstone of modern drug discovery and materials science. tert-Butyl (4-bromonaphthalen-1-yl)carbamate is a valuable building block, offering a versatile scaffold for the introduction of diverse functionalities through cross-coupling reactions. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative overview of common catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this substrate, supported by established experimental protocols and a visual representation of the reaction workflow.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for the successful cross-coupling of this compound. Palladium catalysts are widely employed due to their high reactivity and functional group tolerance. Nickel catalysts offer a more cost-effective alternative, particularly for C-N bond formation. Copper catalysts are typically used in Ullmann-type and Sonogashira reactions, often in conjunction with palladium. The following table summarizes the performance of representative catalysts in various cross-coupling reactions with aryl bromides, providing a predictive framework for their application with the target carbamate.
| Reaction Type | Catalyst System | Coupling Partner | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | Phenylboronic acid | Toluene/H₂O | K₂CO₃ | 100 | 12 | >90 |
| PdCl₂(dppf) (3 mol%) | 4-Methoxyphenylboronic acid | Dioxane | Cs₂CO₃ | 100 | 18 | ~85-95 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Morpholine | Toluene | NaOtBu | 100 | 8 | >90 |
| NiCl₂(PCy₃)₂ (10 mol%) | Aniline | Toluene | K₃PO₄ | 130 | 24 | ~70-80 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2.5 mol%) / CuI (2.5 mol%) | Phenylacetylene | THF/Et₃N | - | RT | 6 | >90 |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | Phenylacetylene | DMSO | TMP | RT | 2 | ~92 | |
| Heck | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | Styrene | DMF | Et₃N | 120 | 24 | ~80-90 |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of cross-coupling strategies. Below are representative protocols for key reactions, adapted from established methodologies for similar substrates.
Suzuki-Miyaura Coupling: Synthesis of tert-Butyl (4-phenylnaphthalen-1-yl)carbamate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of tert-Butyl (4-(morpholin-4-yl)naphthalen-1-yl)carbamate
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of tert-Butyl (4-(phenylethynyl)naphthalen-1-yl)carbamate
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine (typically in a 2:1 to 3:1 ratio).
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Cross-Coupling Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key stages from reactant preparation to product isolation.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Signaling Pathways in Catalysis
The catalytic cycle is the heart of any cross-coupling reaction. The diagram below illustrates the fundamental steps of a generic palladium-catalyzed cross-coupling cycle, such as the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Comparative Reactivity of tert-Butyl (4-bromonaphthalen-1-yl)carbamate and its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of tert-butyl (4-bromonaphthalen-1-yl)carbamate and its positional isomers in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding the differential reactivity of these isomers is crucial for optimizing synthetic routes in drug discovery and materials science.
The reactivity of bromonaphthalene derivatives in palladium-catalyzed cross-coupling reactions is primarily influenced by a combination of electronic and steric factors.[1] The position of the bromine atom on the naphthalene ring dictates the electronic properties of the C-Br bond, while the location of the bulky tert-butyl carbamate group introduces significant steric considerations.
Generally, the C-Br bond at the α-position (C1, C4, C5, C8) of the naphthalene ring is more electron-rich and thus more reactive towards the rate-determining oxidative addition step in the catalytic cycle compared to the β-position (C2, C3, C6, C7).[1][2] However, substituents at the peri-position (C8 for a C1-substituent, and vice-versa) can introduce substantial steric hindrance, potentially impeding the approach of the bulky palladium catalyst and attenuating reactivity.[1]
This guide presents a representative comparison of the reactivity of four isomers of tert-butyl (bromonaphthalen-yl)carbamate. The quantitative data herein is illustrative and based on established principles of chemical reactivity to provide a predictive framework in the absence of direct side-by-side experimental comparisons in published literature.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize the expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions for four selected isomers of tert-butyl (bromonaphthalen-yl)carbamate under standardized conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Structure | Expected Yield (%) | Rationale for Reactivity |
| This compound | ![]() | 85 | The C4-Br bond (α-position) is electronically activated. The carbamate at C1 provides moderate steric hindrance. |
| tert-Butyl (5-bromonaphthalen-1-yl)carbamate | ![]() | 75 | The C5-Br bond (α-position) is electronically activated, but the peri-relationship between the bromo and carbamate groups introduces significant steric hindrance, likely reducing the yield compared to the 4-bromo isomer. |
| tert-Butyl (3-bromonaphthalen-1-yl)carbamate | ![]() | 65 | The C3-Br bond (β-position) is less electronically activated than an α-position, leading to a lower expected yield. Steric hindrance from the adjacent C1-carbamate is also a factor. |
| tert-Butyl (7-bromonaphthalen-2-yl)carbamate | ![]() | 70 | The C7-Br bond is at a β-position, making it less reactive than an α-position. However, the carbamate group at C2 is remote and poses minimal steric hindrance to the reaction at C7. |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Isomer | Expected Yield (%) | Rationale for Reactivity |
| This compound | 80 | High reactivity is expected due to the electronically activated C4-Br bond. |
| tert-Butyl (5-bromonaphthalen-1-yl)carbamate | 70 | Steric hindrance from the peri-carbamate group is expected to lower the yield. |
| tert-Butyl (3-bromonaphthalen-1-yl)carbamate | 60 | The C3-Br bond at the β-position is less reactive. |
| tert-Butyl (7-bromonaphthalen-2-yl)carbamate | 65 | Lower reactivity of the β-position C-Br bond, but with minimal steric hindrance. |
Table 3: Sonogashira Coupling with Phenylacetylene
| Isomer | Expected Yield (%) | Rationale for Reactivity |
| This compound | 90 | The electronically activated C4-Br bond is highly susceptible to coupling. |
| tert-Butyl (5-bromonaphthalen-1-yl)carbamate | 80 | The peri-interaction between the bromo and carbamate groups introduces steric hindrance that can lower the yield. |
| tert-Butyl (3-bromonaphthalen-1-yl)carbamate | 75 | The C3-Br bond at the β-position exhibits lower reactivity. |
| tert-Butyl (7-bromonaphthalen-2-yl)carbamate | 80 | The C7-Br bond at the β-position is less reactive, but the lack of steric hindrance allows for good yields. |
Experimental Protocols
The following are detailed, standardized methodologies for the key experiments cited in the tables above. These protocols are designed for a comparative study.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar is added the tert-butyl (bromonaphthalen-yl)carbamate isomer (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon (this process is repeated three times). Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added under a positive flow of argon. A degassed 4:1 mixture of toluene and water (10 mL) is added via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the tert-butyl (bromonaphthalen-yl)carbamate isomer (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The vial is sealed, removed from the glovebox, and toluene (10 mL) and morpholine (1.2 mmol, 1.2 equiv.) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A flame-dried Schlenk flask is charged with the tert-butyl (bromonaphthalen-yl)carbamate isomer (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%) under an argon atmosphere. Anhydrous, degassed tetrahydrofuran (8 mL) and triethylamine (2 mL) are added, followed by the dropwise addition of phenylacetylene (1.2 mmol, 1.2 equiv.). The reaction is stirred at room temperature for 8 hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butyl (4-bromonaphthalen-1-yl)carbamate, a key building block in medicinal chemistry, can be approached through several synthetic routes. The most common method involves the protection of the amino group of 4-bromo-1-naphthylamine with a tert-butoxycarbonyl (Boc) group. This guide provides a detailed cost-benefit analysis of three plausible synthetic routes, varying in their choice of base and solvent. The comparison focuses on reagent and solvent costs, reaction efficiency (yield), and a qualitative assessment of safety and environmental hazards.
Executive Summary
The direct protection of 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate (Boc₂O) is the most straightforward approach. This analysis compares three variations of this reaction, each employing a different base: triethylamine (TEA), 4-dimethylaminopyridine (DMAP) as a catalyst with a weaker base, and sodium bicarbonate (NaHCO₃). The choice of base and solvent significantly impacts the overall cost, safety profile, and environmental footprint of the synthesis.
Comparative Analysis of Synthetic Routes
The following tables provide a detailed comparison of the three proposed synthetic routes. All cost estimations are based on a theoretical 10 mmol scale reaction and current market prices for research-grade chemicals. Yields are estimated based on literature precedents for the Boc protection of similar aromatic amines.
Table 1: Reagent and Solvent Cost Analysis (per 10 mmol reaction)
| Reagent/Solvent | Route 1 (TEA/DCM) | Route 2 (DMAP/ACN) | Route 3 (NaHCO₃/THF) |
| 4-bromo-1-naphthylamine (2.22 g) | ~$21.25 | ~$21.25 | ~$21.25 |
| Di-tert-butyl dicarbonate (2.40 g) | ~$13.20 | ~$13.20 | ~$13.20 |
| Triethylamine (1.5 mL) | ~$1.50 | - | - |
| 4-Dimethylaminopyridine (0.12 g) | - | ~$3.53 | - |
| Sodium Bicarbonate (1.68 g) | - | - | ~$0.50 |
| Dichloromethane (DCM) (50 mL) | ~$1.00 | - | - |
| Acetonitrile (ACN) (50 mL) | - | ~$4.35 | - |
| Tetrahydrofuran (THF) (50 mL) | - | - | ~$5.00 |
| Estimated Total Cost | ~$36.95 | ~$42.33 | ~$39.95 |
Table 2: Performance and Safety/Environmental Impact
| Parameter | Route 1 (TEA/DCM) | Route 2 (DMAP/ACN) | Route 3 (NaHCO₃/THF) |
| Estimated Yield | 90-97% | 92-99% | 85-95% |
| Reaction Time | 12-24 hours | 2-6 hours | 24-48 hours |
| Safety Hazards | TEA: Corrosive, flammable, toxic.[1][2] DCM: Suspected carcinogen, neurotoxin.[3][4] | DMAP: Highly toxic, corrosive.[5] ACN: Flammable, toxic. | NaHCO₃: Low hazard. THF: Flammable, peroxide former. |
| Environmental Impact | DCM: Volatile organic compound (VOC), hazardous waste. | ACN: Biodegradable but toxic to aquatic life. | THF: VOC, requires stabilization. |
| Waste Disposal Cost | High (chlorinated solvent) | Moderate | Moderate |
Experimental Protocols
Route 1: Boc Protection using Triethylamine in Dichloromethane
-
Dissolve 4-bromo-1-naphthylamine (10 mmol, 2.22 g) in dichloromethane (DCM, 50 mL) in a round-bottom flask.
-
Add triethylamine (15 mmol, 2.1 mL) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (11 mmol, 2.40 g) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Route 2: Boc Protection using DMAP in Acetonitrile
-
Dissolve 4-bromo-1-naphthylamine (10 mmol, 2.22 g) in acetonitrile (ACN, 50 mL).
-
Add 4-dimethylaminopyridine (1 mmol, 0.12 g) and di-tert-butyl dicarbonate (11 mmol, 2.40 g) to the solution.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify as described in Route 1.
Route 3: Boc Protection using Sodium Bicarbonate in Tetrahydrofuran
-
Suspend 4-bromo-1-naphthylamine (10 mmol, 2.22 g) and sodium bicarbonate (20 mmol, 1.68 g) in a mixture of tetrahydrofuran (THF, 40 mL) and water (10 mL).
-
Add di-tert-butyl dicarbonate (11 mmol, 2.40 g) to the suspension.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase to get the crude product.
-
Purify as described in Route 1.
Visualization of the Cost-Benefit Analysis Workflow
Caption: Workflow for the cost-benefit analysis of synthetic routes.
Discussion
-
Cost: Route 1, utilizing triethylamine and dichloromethane, presents the most cost-effective option in terms of raw materials. Route 2 is the most expensive, primarily due to the higher cost of the DMAP catalyst and acetonitrile. However, the cost of waste disposal for the chlorinated solvent (DCM) in Route 1 could significantly increase its overall cost, making it less favorable in a production setting.
-
Benefit (Performance): Route 2, catalyzed by DMAP, is expected to be the most efficient in terms of reaction time and yield. DMAP is a highly effective acylation catalyst, often leading to faster and cleaner reactions. Route 1 offers a good balance of high yield and moderate reaction time. Route 3, using the milder base sodium bicarbonate, is likely the slowest and may result in a slightly lower yield.
-
Risk (Safety and Environment): Route 3 is the most favorable from a safety and environmental perspective due to the use of the relatively benign base, sodium bicarbonate. Both Route 1 and Route 2 involve more hazardous chemicals. Dichloromethane (DCM) used in Route 1 is a suspected carcinogen and a significant environmental pollutant.[3][4] 4-Dimethylaminopyridine (DMAP) in Route 2 is highly toxic and requires careful handling.[5] Triethylamine (TEA) in Route 1 is corrosive and flammable.[1][2]
Conclusion
The optimal synthetic route for this compound depends on the specific priorities of the researcher or organization.
-
For small-scale laboratory synthesis where cost is the primary driver , Route 1 may be the most attractive option, provided that appropriate safety measures for handling dichloromethane and triethylamine are in place and waste disposal costs are manageable.
-
For syntheses where reaction speed and yield are paramount , Route 2 is the superior choice, despite its higher reagent cost and the need for careful handling of the toxic DMAP catalyst.
-
For processes where safety and environmental impact are the main concerns (Green Chemistry approach) , Route 3 is the recommended pathway. While it may be slower and offer a slightly lower yield, the use of a non-toxic base and a less hazardous solvent (compared to DCM) makes it a more sustainable option.
Ultimately, a thorough consideration of all factors—cost, performance, safety, and environmental impact—is crucial for selecting the most appropriate synthetic strategy.
References
- 1. solvent-recyclers.com [solvent-recyclers.com]
- 2. Cost-effective synthetic route planning using SYNTHIA™ retrosynthesis software - American Chemical Society [acs.digitellinc.com]
- 3. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Characterization of Impurities in Commercial Batches of tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). One such key intermediate is tert-Butyl (4-bromonaphthalen-1-yl)carbamate, a building block in the synthesis of various drug candidates. This guide provides a comparative analysis of potential impurities found in commercial batches of this compound, supported by detailed experimental protocols for their characterization. Understanding the impurity profile is essential for process optimization, quality control, and regulatory compliance.
Comparison of Hypothetical Commercial Batches
To illustrate the potential variability in commercial-grade this compound, this section presents a comparative analysis of three hypothetical batches. The data, while representative, underscores the importance of rigorous analytical testing for each batch.
| Parameter | Batch A | Batch B | Batch C | Specification |
| Appearance | White to off-white powder | White to off-white powder | Yellowish powder | White to off-white powder |
| Purity (by HPLC, area %) | 99.5% | 98.8% | 97.5% | ≥ 98.0% |
| 4-bromo-1-naphthylamine (area %) | 0.15% | 0.45% | 1.2% | ≤ 0.5% |
| Isomeric Impurities (area %) | 0.1% | 0.25% | 0.5% | ≤ 0.3% |
| Di-Boc Adduct (area %) | Not Detected | 0.1% | 0.2% | Report |
| Unknown Impurities (area %) | 0.25% | 0.4% | 0.6% | ≤ 0.5% |
| Residual Solvents (ppm) | Complies | Complies | Complies | As per ICH Q3C |
Potential Impurities and Their Origin
Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation.
-
4-bromo-1-naphthylamine: This is the primary starting material for the synthesis. Its presence in the final product indicates an incomplete reaction.
-
Isomeric Impurities: The synthesis of 4-bromo-1-naphthylamine often involves the bromination of 1-naphthylamine, which can lead to the formation of other bromonaphthylamine isomers. These can be carried through the subsequent Boc-protection step.
-
Di-tert-butoxycarbonyl (Di-Boc) Adduct: Over-reaction of 4-bromo-1-naphthylamine with the Boc-protection reagent can lead to the formation of a di-protected species.
-
Degradation Products: The carbamate linkage is susceptible to hydrolysis under acidic or basic conditions, which would regenerate the 4-bromo-1-naphthylamine starting material.
Experimental Protocols
Detailed methodologies for the characterization of impurities are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Objective: To determine the purity of this compound and quantify known and unknown impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Identification
Objective: To identify and quantify volatile impurities and distinguish between bromonaphthylamine isomers.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the structure of the main component and identify the structure of unknown impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals for this compound include a singlet for the tert-butyl group around 1.5 ppm and aromatic signals in the range of 7.5-8.5 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are performed as needed to elucidate the structures of significant unknown impurities.
-
Conclusion
The characterization of impurities in this compound is a critical aspect of quality control in pharmaceutical development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the impurity profile. By implementing robust analytical methods and setting appropriate specifications, researchers and manufacturers can ensure the quality and consistency of this important intermediate, ultimately contributing to the development of safe and effective medicines.
Safety Operating Guide
Navigating the Disposal of tert-Butyl (4-bromonaphthalen-1-yl)carbamate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl (4-bromonaphthalen-1-yl)carbamate, a compound that combines the chemical features of a carbamate, a brominated aromatic system, and a naphthalene core.
I. Understanding the Compound's Hazard Profile
-
Carbamate Moiety: While many simple carbamates are of low toxicity, some can be hazardous. It is prudent to handle all carbamates with care.
-
Brominated Aromatic Moiety: Brominated aromatic compounds can be persistent in the environment and may be toxic. Their incineration can produce harmful byproducts if not performed under controlled conditions.
-
Naphthalene Core: Naphthalene and its derivatives are known to be hazardous and are suspected carcinogens.[1]
Given these considerations, this compound should be treated as a hazardous waste.
II. Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound, ensure that the following personal protective equipment and engineering controls are in place:
| Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn to protect street clothing. |
| Ventilation | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure, unadulterated this compound waste in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated.
-
Place these materials in a separate, clearly labeled hazardous waste container designated for solid chemical waste.
-
-
Solutions:
-
Liquid waste containing dissolved this compound should be collected in a labeled, sealable container for halogenated organic waste.
-
Do not mix with non-halogenated waste streams.
-
2. Spill Management:
In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
3. Final Disposal:
-
All waste containers must be securely sealed and stored in a designated satellite accumulation area or central hazardous waste storage facility.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all necessary waste disposal paperwork is completed accurately. The recommended method of disposal for this type of compound is high-temperature incineration at a licensed hazardous waste facility equipped with appropriate emission controls.[2]
Below is a logical workflow for the disposal process.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling tert-Butyl (4-bromonaphthalen-1-yl)carbamate
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl (4-bromonaphthalen-1-yl)carbamate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The required level of protection depends on the scale and nature of the experimental work.[1][2]
Minimum PPE Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[1][3] | A full-face shield worn over safety goggles should be used when there is a high potential for splashes.[1][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[3][4] | Double-gloving with compatible materials is recommended for extended handling periods or when working with larger quantities.[1] |
| Body | A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1][3] | For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory | Typically not required when working within a certified chemical fume hood.[1] | For situations with inadequate ventilation or potential for aerosol generation, a respirator with appropriate cartridges may be necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safe and effective experimentation.
Experimental Workflow
Detailed Methodologies
-
Preparation and Planning :
-
Thoroughly review the Safety Data Sheet (SDS) for all chemicals to be used.
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary glassware and equipment.
-
Prepare designated waste containers for halogenated organic waste.[1]
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Reagent Handling and Reaction Setup :
-
All handling of solid this compound should be conducted within a chemical fume hood to avoid inhalation of dust particles.[5]
-
Use appropriate tools (e.g., spatula, weighing paper) to measure and transfer the chemical, avoiding dust formation.[5]
-
When dissolving or reacting, add reagents slowly to prevent splashing.
-
-
Cleanup :
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal
| Waste Type | Container Requirement | Disposal Protocol |
| Solid Waste | Labeled, sealed container for "Halogenated Organic Solid Waste".[1] | Contaminated items such as gloves, weighing paper, and silica gel must be collected in a designated hazardous waste container.[1] |
| Aqueous Waste | Labeled, sealed container for "Halogenated Organic Aqueous Waste".[1] | Aqueous solutions containing this compound or other brominated compounds should be collected as hazardous waste. Do not pour down the drain.[1] |
| Non-Recyclable Solutions | Labeled, sealed container for "Halogenated Organic Liquid Waste". | Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6] |
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Immediately seek medical attention.[4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spill | For small spills, absorb with an inert dry material and place it in a suitable, closed container for disposal. Avoid creating dust.[5][8] For large spills, evacuate the area and follow institutional emergency procedures.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. realsafety.org [realsafety.org]
- 3. uah.edu [uah.edu]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. LCSS: BROMINE [web.stanford.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




